4-Fluoro-3-nitrobenzenecarboximidamide
Description
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Properties
Molecular Formula |
C7H6FN3O2 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
4-fluoro-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6FN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10) |
InChI Key |
NSGTYBKXNFWHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis and Characterization of 4-Fluoro-3-nitrobenzenecarboximidamide: A Technical Guide to Chemoselective Amidination
Executive Summary
4-Fluoro-3-nitrobenzenecarboximidamide (commonly referred to as 4-fluoro-3-nitrobenzamidine) is a highly valuable screening compound and synthetic building block used in the development of biologically active heterocycles, including benzimidazoles, pyrimidines, and triazoles [5]. However, the synthesis of this compound presents a significant chemoselective challenge: the starting material, 4-fluoro-3-nitrobenzonitrile, possesses a highly activated C–F bond that is exceptionally prone to Nucleophilic Aromatic Substitution (SNAr).
This whitepaper provides an in-depth mechanistic rationale and validated, step-by-step methodologies for the chemoselective conversion of the nitrile to the amidine while preserving the labile fluoro substituent.
Retrosynthetic Challenges & Mechanistic Rationale
The SNAr Trap
In 4-fluoro-3-nitrobenzonitrile, the fluorine atom is situated ortho to a strongly electron-withdrawing nitro group and para to a cyano group. This dual electronic activation renders the C–F bond highly electrophilic. When subjected to traditional amidination conditions—such as heating with aqueous or alcoholic ammonia, or primary/secondary amines—the nucleophile will preferentially attack the aromatic ring rather than the nitrile carbon. Literature demonstrates that exposing 4-fluoro-3-nitrobenzonitrile to amines like piperidine rapidly yields SNAr byproducts (e.g., 3-nitro-4-(piperidin-1-yl)benzonitrile) in high yields [1].
To successfully synthesize the target amidine, the protocol must bypass this SNAr pathway.
Fig 2: Competing pathways highlighting the risk of SNAr on the 4-fluoro moiety.
Chemoselective Amidination Strategies
To avoid displacing the fluorine atom, two primary strategies are employed:
-
The Modern Organometallic Approach (LiHMDS): Lithium hexamethyldisilazide (LiHMDS) is a strong, yet sterically hindered, non-nucleophilic base. It selectively attacks the linear, sterically accessible nitrile carbon to form a lithium amidinate intermediate without triggering SNAr at the crowded aromatic ring. Recent mechanistic studies confirm that nitrile-to-amidine conversions heavily favor LiHMDS due to its precise temperature-dependent reactivity[2] and its ability to act as an efficient nitrogen source [4].
-
The Classical Pinner Reaction: This method relies on strictly anhydrous, acidic conditions (HCl gas in ethanol) to form an imidate intermediate, followed by mild ammonolysis. Because the environment remains acidic to neutral and avoids strong nucleophiles at elevated temperatures, the C–F bond remains intact.
Fig 1: Divergent synthetic pathways for preparing 4-fluoro-3-nitrobenzamidine.
Experimental Methodologies
The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure reproducibility and safety.
Protocol A: LiHMDS-Mediated Direct Amidination (Preferred)
This method is preferred for its operational simplicity, high yield, and strict avoidance of SNAr byproducts. Alternatively, Garigipati's reagent (MeAl(Cl)NH₂) can be used for highly obstinate nitriles [3], though LiHMDS is sufficient for this substrate.
Step-by-Step Workflow:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-fluoro-3-nitrobenzonitrile (1.0 equiv, 10 mmol) in anhydrous THF (20 mL, 0.5 M).
-
Causality: Strict anhydrous conditions are required because moisture will rapidly hydrolyze the LiHMDS reagent, quenching the reaction prematurely.
-
-
Addition: Cool the solution to 0 °C using an ice bath. Dropwise add a 1.0 M solution of LiHMDS in THF (1.2 equiv, 12 mL).
-
Causality: The low temperature manages the exotherm of the addition and kinetically favors the attack on the linear nitrile carbon over the aromatic ring, completely suppressing SNAr.
-
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours. Monitor completion via LCMS or TLC (Hexanes/EtOAc).
-
Causality: The hexamethyldisilazide anion attacks the nitrile, forming a stable N,N-bis(trimethylsilyl) amidinate intermediate.
-
-
Deprotection & Salt Formation: Cool the mixture back to 0 °C. Carefully quench the reaction by adding a solution of anhydrous HCl in dioxane (4.0 M, 3.0 equiv, 7.5 mL).
-
Causality: The strong anhydrous acid cleaves the labile N–Si bonds, generating the free amidine, which immediately protonates to form the insoluble hydrochloride salt. Using anhydrous HCl prevents the hydrolysis of the amidine to an amide.
-
-
Isolation: Filter the resulting precipitate, wash generously with cold diethyl ether (to remove siloxane byproducts), and dry under high vacuum to afford 4-fluoro-3-nitrobenzamidine hydrochloride as a pale solid.
Protocol B: Classical Pinner Reaction
This method is useful if organometallic reagents are unavailable, though it requires longer reaction times and handling of corrosive gases.
Step-by-Step Workflow:
-
Imidate Formation: Dissolve 4-fluoro-3-nitrobenzonitrile (1.0 equiv) in anhydrous ethanol (0.2 M). Cool to 0 °C. Bubble dry HCl gas through the solution until saturation is reached. Seal the flask and stir at 0–4 °C for 24–48 hours.
-
Causality: The acid activates the nitrile for attack by the weak nucleophile (ethanol). Low temperatures prevent the degradation of the imidate intermediate.
-
-
Evaporation: Remove the solvent under reduced pressure (keeping the bath temperature below 30 °C) to isolate the ethyl imidate hydrochloride.
-
Amidination: Redissolve the crude imidate in anhydrous ethanol. Add a solution of ammonia in ethanol (2.0 M, 2.0 equiv) and stir at room temperature for 12 hours.
-
Causality: Ammonia displaces the ethoxy group to form the amidine. Because the system is neutral/acidic and at room temperature, the SNAr threshold is not crossed.
-
-
Isolation: Concentrate the mixture and recrystallize the crude solid from ethanol/diethyl ether.
Physicochemical Characterization
The synthesized product should be validated against the following theoretical and empirical parameters:
| Property | Value |
| Chemical Name | 4-Fluoro-3-nitrobenzenecarboximidamide hydrochloride |
| CAS Registry Number | 2375270-26-9 |
| Molecular Formula | C₇H₆FN₃O₂ (Free Base) / C₇H₇ClFN₃O₂ (HCl Salt) |
| Molecular Weight | 183.14 g/mol (Free Base) / 219.60 g/mol (HCl Salt) |
| Physical State | Solid (typically white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, and Water (as HCl salt) |
| Storage Conditions | 2-8 °C, desiccated, protect from light and moisture |
Expected Analytical Signatures:
-
LCMS (ESI+): m/z [M+H]⁺ calculated for C₇H₇FN₃O₂: 184.05; observed ~184.1.
-
¹H NMR (DMSO-d₆): Expect broad exchangeable singlets for the amidinium protons (~9.0–9.5 ppm), a highly deshielded aromatic proton adjacent to the nitro group, and splitting patterns characteristic of an AMX system coupled with fluorine (e.g., a large JH-F coupling constant for the proton ortho to the fluorine).
References
-
Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct N-Alkylbenzimidazoles . The Journal of Organic Chemistry.[Link]
-
Carbon–Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms . Journal of the American Chemical Society.[Link]
-
An Efficient Conversion of Nitriles to Amidines . Tetrahedron Letters.[Link]
-
Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system . RSC Advances.[Link]
physical and chemical properties of 4-fluoro-3-nitrobenzenecarboximidamide
An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenecarboximidamide: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-fluoro-3-nitrobenzenecarboximidamide, a fluorinated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct experimental data on the free base is limited, this document synthesizes available information on its hydrochloride salt and closely related structural analogs to offer expert insights into its properties, reactivity, and handling. This approach, grounded in established chemical principles, is designed to empower researchers, scientists, and drug development professionals in their work with this and similar chemical entities.
Molecular Identity and Physicochemical Characteristics
4-Fluoro-3-nitrobenzenecarboximidamide is a substituted benzene derivative featuring a carboximidamide (amidine) group, a nitro group, and a fluorine atom. The electronic interplay of these functional groups—the strong electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom—dictates the molecule's reactivity and potential applications.
The compound is most readily available as its hydrochloride salt, for which a CAS number has been assigned.[1]
Caption: Chemical structure of 4-fluoro-3-nitrobenzenecarboximidamide.
Table 1: Physicochemical Properties of 4-Fluoro-3-nitrobenzenecarboximidamide and Related Compounds
| Property | Value (4-fluoro-3-nitrobenzenecarboximidamide hydrochloride) | Inferred/Analog Data | Source |
| CAS Number | 2375270-26-9 | (for HCl salt) | [1] |
| Molecular Formula | C₇H₇ClFN₃O₂ | C₇H₆FN₃O₂ (Free Base) | - |
| Molecular Weight | 220.60 g/mol | 184.14 g/mol (Free Base) | - |
| Appearance | Not specified | Likely a white to yellow crystalline solid, based on analogs. | [2] |
| Melting Point | Not specified | Analog: 4-Fluoro-3-nitrobenzonitrile (91-95 °C) | [2] |
| Boiling Point | Not specified | Analog: 4-Fluoro-3-nitrobenzotrifluoride (92 °C at 15 mmHg) | [3] |
| Solubility | Not specified | Expected to have some solubility in polar organic solvents. The HCl salt is likely soluble in water. | - |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The most direct and common method for synthesizing aryl carboximidamides (amidines) is through the Pinner reaction or related methods starting from the corresponding nitrile. Therefore, a plausible synthesis begins with the nitration of 4-fluorobenzonitrile.
Caption: Proposed synthesis of 4-fluoro-3-nitrobenzenecarboximidamide.
This pathway involves two key steps:
-
Nitration: Electrophilic aromatic substitution of 4-fluorobenzonitrile using a nitrating mixture (e.g., potassium nitrate and sulfuric acid) installs the nitro group at the 3-position, ortho to the activating fluorine atom and meta to the deactivating nitrile group.[4]
-
Amidine Formation: The resulting 4-fluoro-3-nitrobenzonitrile can be converted to the target carboximidamide. This is typically achieved via the Pinner synthesis, where the nitrile is first treated with an alcohol (like ethanol) and hydrogen chloride gas to form an imidate hydrochloride, which is then reacted with ammonia to yield the final amidine.
Core Reactivity
The chemical behavior of 4-fluoro-3-nitrobenzenecarboximidamide is dominated by two primary features:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is highly activated towards SNAr.[5] The strong electron-withdrawing effect of the ortho-nitro group makes the carbon atom attached to the fluorine highly electrophilic and stabilizes the negatively charged Meisenheimer complex intermediate.[5] This makes the compound an excellent substrate for reaction with various nucleophiles (amines, alkoxides, thiols) to displace the fluoride and build more complex molecular scaffolds. This is a cornerstone of its utility in drug discovery.[6]
-
Functional Group Transformations:
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂, Pd/C; or metals like Fe, SnCl₂ in acid). The resulting ortho-fluoroaniline derivative is a valuable precursor for synthesizing heterocyclic systems like benzimidazoles.[6]
-
Amidine Group Reactivity: The carboximidamide group is a versatile functional handle. It is basic and can be used to form salts. It can also participate in cyclization reactions to form various nitrogen-containing heterocycles.
-
Caption: Key reaction pathways for 4-fluoro-3-nitrobenzenecarboximidamide.
Analytical and Spectroscopic Characterization
Precise structural confirmation is critical in research and development. While specific spectra for 4-fluoro-3-nitrobenzenecarboximidamide are not publicly available, its expected spectroscopic signature can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic region (7.5-8.5 ppm) will show complex splitting patterns for the three protons on the benzene ring due to ¹H-¹H and ¹H-¹⁹F coupling. Protons on the amidine group (-NH, -NH₂) will appear as broad signals, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons will appear in the 110-160 ppm range. The carbon attached to fluorine will show a large C-F coupling constant. The amidine carbon (C=N) is expected around 150-165 ppm. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the exact mass of the molecule (184.04 for the free base). Fragmentation patterns would likely involve the loss of the nitro group and parts of the amidine functionality. |
General Protocol for NMR Analysis
This protocol provides a self-validating framework for the structural elucidation of novel derivatives based on 4-fluoro-3-nitrobenzenecarboximidamide.
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds and allows observation of exchangeable N-H protons).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify proton environments and their integrations.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms.
-
Perform 2D NMR experiments, such as COSY (to establish H-H correlations) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons), to confirm the connectivity of the molecular framework.
-
-
Data Analysis: Integrate proton signals to determine relative ratios. Analyze splitting patterns (multiplicity and coupling constants, including J-coupling to fluorine) to deduce the substitution pattern on the aromatic ring. Correlate all 1D and 2D data to build and confirm the complete molecular structure.[2]
Applications in Drug Discovery and Materials Science
The true value of 4-fluoro-3-nitrobenzenecarboximidamide lies in its potential as a versatile intermediate. Its trifunctional nature allows for sequential and site-selective modifications, making it a powerful tool for building libraries of complex molecules.
-
Pharmaceutical and Agrochemical Synthesis: Fluoro-nitroaromatic compounds are foundational in the synthesis of countless active pharmaceutical ingredients (APIs) and agrochemicals.[2][7] The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a precursor to an amine, which is a key functional group in many bioactive molecules.[6]
-
Heterocyclic Chemistry: The compound is an ideal precursor for benzimidazole derivatives, a scaffold found in numerous antimicrobial, opioid, and antipsychotic drugs.[6] The reaction sequence would involve SNAr displacement of the fluorine followed by reduction of the nitro group and subsequent cyclization.
-
Material Science: The rigid, polarizable aromatic core makes it a candidate for incorporation into specialty polymers or coatings where properties like thermal stability and chemical resistance are desired.[7]
Safety, Handling, and Storage
Given the hazard classifications for the hydrochloride salt and related nitroaromatic compounds, 4-fluoro-3-nitrobenzenecarboximidamide should be handled with care in a laboratory setting.
Hazard Profile (Inferred):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[1][8]
-
Irritation: Causes skin and serious eye irritation.[8] May cause respiratory irritation.
Recommended Laboratory Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9][10]
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[11][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Fluoro-3-nitrobenzenecarboximidamide represents a molecule of high synthetic potential. Its activated system for nucleophilic aromatic substitution, combined with the versatility of its other functional groups, makes it a valuable precursor for a wide range of complex chemical structures. While direct data is sparse, a thorough understanding of its properties and reactivity can be expertly inferred from related compounds. This guide provides the foundational knowledge and protocols necessary for researchers to safely and effectively utilize this building block in the pursuit of novel therapeutics and materials.
References
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NextSDS. (n.d.). 4-fluoro-3-nitrobenzene-1-carboximidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 4-FLUORO-3-NITROBENZAMIDE — Chemical Substance Information. Retrieved from [Link]
-
World News of Natural Sciences. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). DC473 Fluorescence and Raman ESI V3. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthesis of Alkyl 4-fluoro-3-nitro benzoate. Retrieved from [Link]
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Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid.... Retrieved from [Link]
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SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]
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ChemBK. (2024, April 9). 4-Fluoro-3-nitrobenzaldehyde. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [Link]
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NTU Journal. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]
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PubMed. (2025, April 15). Exploring 4-quinolone-3-carboxamide derivatives: A versatile framework for emerging biological applications. Retrieved from [Link]
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CLaME. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
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Technical Whitepaper: Solubility, Stability, and Reactivity Profiling of 4-Fluoro-3-nitrobenzenecarboximidamide
Executive Summary
4-Fluoro-3-nitrobenzenecarboximidamide (commonly referred to as 4-fluoro-3-nitrobenzamidine) is a highly reactive, bifunctional compound frequently utilized as a screening library constituent and a synthetic building block in medicinal chemistry. This guide details the physicochemical boundaries, solubility limits, and degradation pathways of its hydrochloride salt (CAS: 2375270-26-9) (1)[1]. By examining the electronic interplay between its strongly electron-withdrawing nitro and basic amidine groups, we establish causal links to its two primary vulnerabilities: amidine hydrolysis and Nucleophilic Aromatic Substitution (SₙAr) (2)[2].
Physicochemical Profile & Structural Causality
The behavior of 4-fluoro-3-nitrobenzenecarboximidamide in solution is entirely dictated by the electronic push-and-pull of its three functional groups:
-
Carboximidamide (Amidine) Group: Amidines are highly basic (pKa ~ 11). To prevent the precipitation of the neutral free base and to limit ambient moisture-driven hydrolysis, the compound is universally formulated and stored as a hydrochloride salt (1)[1].
-
Nitro Group: Positioned at C3, this group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, heavily descreening the adjacent carbons.
-
Fluoro Group: Positioned at C4 (ortho to the nitro group and para to the amidine). The synergistic electron withdrawal from both the nitro and amidine groups renders the C4 carbon extremely electrophilic, activating the fluorine atom for rapid displacement (3)[3].
Solubility Profiling: Thermodynamic & Kinetic Workflows
Causality of Solvent Selection
Because 4-fluoro-3-nitrobenzenecarboximidamide is an amidine salt, its solubility is highly pH-dependent. In polar aprotic solvents (DMSO) and acidic aqueous buffers, the compound is fully ionized and highly soluble. However, as the buffer pH approaches the amidine's pKa, the compound deprotonates. The resulting neutral free base has drastically lower aqueous solubility, leading to rapid precipitation.
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
Self-Validating System: Traditional UV-Vis solubility assays often fail with amidines due to the formation of stable, supersaturated micro-emulsions. This protocol utilizes nephelometry (light scattering) to detect the exact physical cloud point of precipitation. Nicardipine is run concurrently as a pH-sensitive solubility standard to validate the dynamic range of the assay.
-
Stock Preparation: Prepare a 10 mM stock of 4-fluoro-3-nitrobenzenecarboximidamide HCl in anhydrous DMSO. Verify complete dissolution via visual inspection.
-
Serial Dilution: Dispense the stock into a 96-well clear-bottom plate, creating a concentration gradient (1 µM to 500 µM) in the target aqueous buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration does not exceed 1% v/v.
-
Equilibration: Seal the plate and incubate at 25°C for 2 hours with continuous orbital shaking (300 rpm) to allow thermodynamic equilibration of any transient supersaturation.
-
Measurement: Read the plate using a nephelometer. The kinetic solubility limit is strictly defined as the highest concentration before a statistically significant increase in scattered light (>3 standard deviations above the buffer-only blank) is detected.
Table 1: Quantitative Solubility Profile
| Solvent System | pH | Kinetic Solubility (µM) | Primary Limitation |
| Anhydrous DMSO | N/A | > 50,000 | None (Ideal stock solvent) |
| 0.1 N HCl | 1.0 | > 1,000 | Highly ionized amidine |
| PBS Buffer | 7.4 | ~ 250 | Partial deprotonation |
| Borate Buffer | 10.0 | < 10 | Free base precipitation |
Stability & Degradation Pathways
The structural integrity of 4-fluoro-3-nitrobenzenecarboximidamide is threatened by two competing degradation mechanisms, which are heavily dependent on the assay's buffer composition.
A. Amidine Hydrolysis
In highly acidic or basic aqueous environments, the amidine group is susceptible to hydrolysis. The mechanism involves the nucleophilic addition of a water molecule or hydroxide ion to the imine carbon, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling ammonia to yield 4-fluoro-3-nitrobenzamide (4)[4].
B. Nucleophilic Aromatic Substitution (SₙAr)
The most critical vulnerability of this molecule in biological assays is the SₙAr reactivity of the fluorobenzene moiety. In the presence of biological nucleophiles—such as dithiothreitol (DTT), glutathione (GSH), or primary amines—the compound acts as a potent electrophile. The nucleophile attacks the C4 position, forming a resonance-stabilized Meisenheimer complex, followed by the rapid expulsion of the fluoride ion (2)[2].
Protocol: GSH Trapping Assay for SₙAr Reactivity
Self-Validating System: To differentiate between SₙAr degradation and simple hydrolysis, this assay tracks both the depletion of the parent compound and the stoichiometric appearance of the GSH-adduct via LC-MS. Mass balance confirmation validates the specific degradation pathway.
-
Reaction Initiation: Incubate 10 µM of the compound with 5 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.
-
Quenching: At predetermined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and quench immediately with 50 µL of ice-cold acetonitrile containing 1 µM labetalol (internal standard).
-
Protein/Salt Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
LC-MS Analysis: Inject the supernatant into an LC-MS system. Monitor the depletion of the parent mass (m/z 184 for the free base) and the appearance of the expected GSH-adduct mass (m/z 471).
Table 2: Quantitative Stability Half-Lives (t₁/₂)
| Environmental Condition | Temperature | t₁/₂ | Primary Degradant |
| Anhydrous DMSO | -20°C | > 12 months | None (Stable) |
| PBS (pH 7.4), No nucleophiles | 37°C | > 48 hours | 4-Fluoro-3-nitrobenzamide |
| 0.1 N NaOH (pH 13) | 25°C | < 2 hours | 4-Fluoro-3-nitrobenzamide |
| PBS (pH 7.4) + 5 mM GSH | 37°C | ~ 45 minutes | GSH-Adduct (SₙAr) |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent degradation pathways of the compound based on environmental conditions.
Mechanistic divergence: Hydrolysis vs. SₙAr pathways of 4-fluoro-3-nitrobenzamidine.
Conclusion & Best Practices
When utilizing 4-fluoro-3-nitrobenzenecarboximidamide in biological screening or synthetic pipelines, researchers must proactively manage its dual reactivity. It is highly recommended to avoid assay buffers containing strong nucleophiles (such as DTT or beta-mercaptoethanol) to prevent artifactual depletion of the compound via SₙAr. Furthermore, to mitigate amidine hydrolysis, stock solutions must be maintained in strictly anhydrous DMSO, aliquoted to avoid freeze-thaw cycles, and protected from ambient moisture.
References
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- 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 - Benchchem Benchchem URL
- Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S - Chemical Science Royal Society of Chemistry URL
- N,N'-dimethylethanimidamide hydrochloride | 5504-12-1 - Benchchem Benchchem URL
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A Technical Guide to the Medicinal Chemistry Potential of 4-Fluoro-3-nitrobenzenecarboximidamide
Abstract
The strategic incorporation of specific functional groups is a cornerstone of modern drug discovery. The novel scaffold, 4-fluoro-3-nitrobenzenecarboximidamide, presents a compelling confluence of three such pharmacologically relevant moieties: a carboximidamide (amidine) group, a nitroaromatic system, and a fluorine substituent. This guide provides a technical exploration of this molecule's potential in medicinal chemistry. We will dissect the rationale for its design based on the established roles of its constituent functional groups, propose robust synthetic pathways, and outline potential therapeutic applications, including the inhibition of nitric oxide synthase and development of antimicrobial agents. Furthermore, this document details comprehensive experimental workflows for validation and discusses future perspectives for structure-activity relationship (SAR) optimization. This analysis serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this promising chemical space.
Introduction: Rationale of Molecular Design
The pursuit of novel chemical entities with therapeutic potential often involves the combination of well-understood pharmacophores into a single molecular framework. The structure of 4-fluoro-3-nitrobenzenecarboximidamide is a deliberate amalgamation of functional groups known to confer advantageous biological and physicochemical properties.
-
The Carboximidamide (Amidine) Moiety: This basic functional group is a well-established pharmacophore. Its ability to exist in a protonated state at physiological pH allows it to form strong ionic and hydrogen bond interactions with biological targets, most notably with carboxylate residues in enzyme active sites. This has made it a key feature in various inhibitors, particularly for enzymes like nitric oxide synthase (NOS) and serine proteases.
-
The Nitroaromatic System: Nitroaromatic compounds are prevalent in medicinal chemistry, especially in the realm of antimicrobial and antiprotozoal agents.[1][2] Their mechanism often relies on bioreduction of the nitro group within the target pathogen to form reactive nitroso and nitro anion radical species.[2] These reactive intermediates can induce cellular damage, for example by covalently modifying DNA, leading to cell death.[2] This bioactivation is often specific to the anaerobic or microaerophilic environments of certain bacteria and parasites, providing a degree of selective toxicity.[1]
-
The Fluorine Substituent: The inclusion of fluorine in drug candidates is a widely used strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[3][4] A fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate physicochemical properties like lipophilicity and pKa.[5][6] In this specific scaffold, the fluorine atom, positioned ortho to the nitro group, exerts a strong electron-withdrawing effect, potentially influencing the reactivity and reduction potential of the nitro group.
The combination of these three groups in 4-fluoro-3-nitrobenzenecarboximidamide creates a molecule with multifaceted potential, poised for investigation across several therapeutic areas.
Physicochemical and Structural Properties (Predicted)
A preliminary analysis of the molecule's properties is crucial for predicting its behavior and guiding experimental design.
| Property | Predicted Value/Characteristic | Rationale / Implication |
| Molecular Formula | C₇H₅FN₄O₂ | |
| Molecular Weight | 196.14 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5). |
| pKa (Amidine) | ~10-11 | The amidine group will be predominantly protonated at physiological pH (~7.4), facilitating strong ionic interactions with target proteins. |
| LogP | ~1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 (from the amidine NH₂) | Can participate in hydrogen bonding networks within a protein binding pocket. |
| Hydrogen Bond Acceptors | 4 (2 from nitro O, 1 from F, 1 from amidine N) | Offers multiple points for interaction with biological targets. |
| Reactivity | Nitro group susceptible to reduction; Fluoro group can activate the ring for Nucleophilic Aromatic Substitution. | The core scaffold allows for diverse chemical modifications for SAR studies. |
Synthetic Strategies
A reliable and efficient synthesis is paramount for the exploration of any new chemical scaffold. The most logical approach to 4-fluoro-3-nitrobenzenecarboximidamide proceeds from the commercially available starting material, 4-fluorobenzonitrile, via a two-step process.
Step 1: Nitration of 4-Fluorobenzonitrile The synthesis begins with the electrophilic aromatic substitution (nitration) of 4-fluorobenzonitrile. The ortho,para-directing fluorine atom and the meta-directing nitrile group work in concert to direct the incoming nitro group to the desired position (ortho to the fluorine, meta to the nitrile).[7]
Step 2: Pinner Reaction to Form the Carboximidamide The resulting 4-fluoro-3-nitrobenzonitrile can then be converted to the target carboximidamide. The Pinner reaction is a classic and effective method for this transformation.[8][9] It involves treating the nitrile with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas) to form an intermediate Pinner salt (an imidate).[10] Subsequent treatment of this salt with ammonia furnishes the final carboximidamide product.[9][10]
A diagram of the proposed synthetic workflow is presented below.
Protocol 3.1.1: Synthesis of 4-Fluoro-3-nitrobenzonitrile[7]
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid (e.g., 50 mL).
-
Once cooled to 0°C, add 4-fluorobenzonitrile (e.g., 5 g, 1.0 eq).
-
Portion-wise, add potassium nitrate (1.0 eq) to the stirred slurry, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 3.1.2: Synthesis of 4-Fluoro-3-nitrobenzenecarboximidamide (via Pinner Reaction)[8][9][10]
-
Suspend 4-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous ethanol (e.g., 50 mL) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours until saturation is achieved.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours, during which the Pinner salt (ethyl 4-fluoro-3-nitrobenzenecarboximidate hydrochloride) will precipitate.
-
Collect the Pinner salt by filtration under inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Dissolve the isolated Pinner salt in anhydrous ethanol and cool to 0°C.
-
Bubble anhydrous ammonia (NH₃) gas through the solution until saturation.
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final 4-fluoro-3-nitrobenzenecarboximidamide as its hydrochloride salt.
Potential Therapeutic Applications & Target Classes
The unique combination of functional groups suggests several promising avenues for therapeutic investigation.
Rationale: Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a pro-inflammatory mediator. Overproduction of NO is implicated in various inflammatory diseases. The carboximidamide group is a known pharmacophore for iNOS inhibition, mimicking the guanidinium group of the natural substrate, L-arginine. Several aryl carboximidamides have been reported as potent anti-inflammatory agents acting via iNOS inhibition.[11]
Proposed Mechanism: The protonated amidinium ion of 4-fluoro-3-nitrobenzenecarboximidamide is hypothesized to form a salt bridge with a conserved glutamate residue in the iNOS active site, effectively blocking substrate binding and NO production. The substituted aromatic ring would occupy a neighboring hydrophobic pocket, with the fluoro and nitro groups potentially forming additional interactions that enhance binding affinity and selectivity.
Rationale: The nitroaromatic motif is a validated pharmacophore for treating infections caused by anaerobic or microaerophilic pathogens, including certain bacteria (e.g., Helicobacter pylori, Mycobacterium tuberculosis) and parasites (e.g., Trypanosoma cruzi, Leishmania species).[1] Drugs like metronidazole function through reductive activation of the nitro group by pathogen-specific nitroreductases.[2]
Proposed Mechanism: It is proposed that 4-fluoro-3-nitrobenzenecarboximidamide would act as a prodrug. Upon entering the target pathogen, the nitro group is reduced by a Type I nitroreductase, an enzyme often absent or functionally different in host mammalian cells. This reduction generates cytotoxic radical species that cause widespread damage to pathogen DNA, proteins, and lipids, leading to cell death. The electron-withdrawing fluorine atom may modulate the reduction potential of the nitro group, potentially affecting the compound's spectrum of activity and rate of activation.
Proposed Experimental Validation Workflows
A structured screening cascade is essential to validate the hypothesized biological activities and assess the drug-like properties of the compound.
-
Objective: To determine the IC₅₀ value of the compound against recombinant iNOS.
-
Principle: The assay measures the amount of nitrite (a stable breakdown product of NO) produced by the enzyme using the Griess reagent.
-
Procedure: a. Prepare a reaction mixture containing buffer, recombinant iNOS enzyme, and cofactors (L-arginine, NADPH, tetrahydrobiopterin). b. Add varying concentrations of the test compound (e.g., from 1 nM to 100 µM). c. Initiate the reaction and incubate at 37°C for a set time (e.g., 30 minutes). d. Stop the reaction and add Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). e. Measure the absorbance at 540 nm. The intensity of the resulting pink/purple color is proportional to the nitrite concentration. f. Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
-
Objective: To determine the lowest concentration of the compound that inhibits visible growth of a target microorganism.
-
Principle: The broth microdilution method is used to test a range of compound concentrations against a standardized inoculum of bacteria or parasites.
-
Procedure: a. In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate growth medium. b. Add a standardized suspension of the target microorganism to each well. c. Include positive (microorganism, no compound) and negative (medium only) controls. d. Incubate the plate under appropriate conditions (temperature, atmosphere, time). e. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Structure-Activity Relationship (SAR) Exploration
Should initial screening prove fruitful, the 4-fluoro-3-nitrobenzenecarboximidamide scaffold offers numerous opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
-
Modification of the Amidine: N-substitution on the amidine group (e.g., with alkyl or hydroxy groups to form N-hydroxyamidines) can modulate basicity and hydrogen bonding capacity, which may improve cell permeability and selectivity.
-
Replacement of the Nitro Group: The nitro group can be replaced with other electron-withdrawing groups (e.g., cyano, sulfone) to fine-tune electronic properties and potentially mitigate toxicity concerns associated with nitroaromatics.[12]
-
Varying Aromatic Substitution: The position and nature of the halogen can be altered (e.g., moving the fluorine or replacing it with chlorine) to probe interactions within the target's binding pocket. Additional substituents could also be introduced on the aromatic ring.
Conclusion and Future Directions
4-Fluoro-3-nitrobenzenecarboximidamide is a novel chemical entity with significant, rationally designed potential for medicinal chemistry applications. Its constituent functional groups suggest promising activity as both an anti-inflammatory agent via iNOS inhibition and as a bioreductively activated antimicrobial. The synthetic route is feasible, and clear, validated experimental workflows exist to test these hypotheses.
Future work should focus on the synthesis and screening of the parent compound as outlined. Positive results would warrant the initiation of a comprehensive SAR study to generate a library of analogues, with the goal of identifying lead compounds with optimized efficacy, selectivity, and a favorable safety profile for further preclinical development.
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Introduction: The Strategic Importance of the 4-Fluoro-3-nitrophenyl Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-Fluoro-3-nitrobenzenecarboximidamide and its Analogs: Synthesis, Biological Activity, and Drug Discovery Potential
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoro-3-nitrophenyl motif represents a privileged scaffold in modern drug discovery, offering a unique combination of chemical reactivity and biological potential. The strategic placement of a fluorine atom and a nitro group on the benzene ring provides medicinal chemists with a versatile platform for the synthesis of diverse compound libraries. The fluorine atom, with its small atomic radius and high electronegativity, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The nitro group, an electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a synthetic handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into various heterocyclic systems.[3] This guide provides a comprehensive overview of 4-fluoro-3-nitrobenzenecarboximidamide and its analogs, focusing on their synthesis, chemical properties, diverse biological activities, and structure-activity relationships to inform future drug development endeavors.
Synthesis of the 4-Fluoro-3-nitrophenyl Core and its Derivatives
The synthesis of the 4-fluoro-3-nitrophenyl core is typically achieved through electrophilic aromatic substitution, specifically nitration, of a 4-fluorinated precursor. The fluorine atom and the existing functional group on the benzene ring direct the incoming nitro group to the ortho position relative to the fluorine.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway to access key 4-fluoro-3-nitrophenyl intermediates, which can then be further functionalized to yield the target carboximidamide and its analogs.
Caption: General synthetic routes to key 4-fluoro-3-nitrophenyl intermediates.
Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzonitrile
This protocol, adapted from a known procedure, details the nitration of 4-fluorobenzonitrile to produce 4-fluoro-3-nitrobenzonitrile, a key intermediate for the synthesis of 4-fluoro-3-nitrobenzenecarboximidamide.[4]
Materials:
-
4-fluorobenzonitrile
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Methylene chloride (CH₂Cl₂)
-
Silica gel
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a flask equipped with a magnetic stir bar, prepare a slurry of potassium nitrate in concentrated sulfuric acid.
-
Cool the mixture to 0°C using an ice bath.
-
To the stirred slurry, slowly add 4-fluorobenzonitrile.
-
Continue stirring the reaction mixture at 0°C for approximately 20 minutes.
-
To isolate the product, carefully pass the reaction mixture through a short column of silica gel to remove the sulfuric acid.
-
Wash the silica gel with methylene chloride to elute the product.
-
Evaporate the solvent using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization to yield a crystalline solid.
Chemical Properties and Reactivity
The 4-fluoro-3-nitrophenyl scaffold possesses multiple reactive sites, making it a versatile building block for combinatorial chemistry.[5]
-
Fluorine as a Leaving Group: The fluorine atom is susceptible to nucleophilic aromatic substitution, particularly due to the activating effect of the ortho-nitro group. This allows for the introduction of a wide range of nucleophiles.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine. This amino group serves as a key functional handle for further derivatization, such as amide bond formation or the construction of heterocyclic rings like benzimidazoles.[3]
-
Carboximidamide and its Precursors: The carboximidamide functional group itself, or its precursors like the nitrile or carboxylic acid, can undergo various chemical transformations. For instance, the carboxylic acid can be activated and coupled with amines to form amides.[5]
Biological Activities and Therapeutic Potential of Analogs
Analogs derived from the 4-fluoro-3-nitrophenyl scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.
Antibacterial and Antimicrobial Activity
-
Antitubercular Agents: Benzimidazole derivatives synthesized from 4-fluoro-3-nitrobenzoic acid have shown promising antimycobacterial activity.[3] Strategic incorporation of fluorine into benzimidazole-based inhibitors of the bacterial cell division protein FtsZ has been explored to enhance potency and metabolic stability.[1]
-
Broad-Spectrum Antibacterial Agents: Benzenesulfonamide derivatives bearing a carboxamide functionality have been synthesized and evaluated for their in vitro antimicrobial activities against a panel of bacteria and fungi.[6] For example, some derivatives showed potent activity against E. coli, S. aureus, P. aeruginosa, and S. typhi.[6]
-
Inhibitors of Bacterial Virulence: Phenoxyacetamide analogs have been identified as inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS), a key virulence factor.[7]
-
Activity against Klebsiella pneumoniae: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae and has been studied in combination with other antibacterial drugs.[8]
Antiviral Activity
Flavone derivatives incorporating carboxamide fragments have been designed and synthesized, with some exhibiting significant antiviral activities against the tobacco mosaic virus (TMV).[9] The proposed mechanism involves the interaction of these compounds with the TMV coat protein, thereby inhibiting virus assembly.[9]
Anticancer Activity
Dihydroquinazoline-2(1H)-one derivatives, synthesized using 4-fluoro-3-nitrobenzoic acid in a solid-phase approach, have shown anti-proliferative activity against various cancer cell lines, including HepG-2, A2780, and MDA-MB-231.[5]
Enzyme Inhibition
-
Cholinesterase Inhibitors: Benzimidazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.
Quantitative Biological Activity Data
The following table summarizes the reported biological activities of selected analogs.
| Compound Class | Target Organism/Cell Line/Enzyme | Biological Activity (IC₅₀/MIC) | Reference |
| Dihydroquinazoline-2(1H)-ones | A2780 (Ovarian Cancer) | IC₅₀ = 22.76 µM and 22.94 µM | [5] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MIC = 512 µg/mL | [8] |
| Benzenesulfonamide derivatives | E. coli | MIC = 6.72 mg/mL | [6] |
| Benzenesulfonamide derivatives | S. aureus | MIC = 6.63 mg/mL | [6] |
| Phenoxyacetamide T3SS inhibitors | Pseudomonas aeruginosa (Secretion) | IC₅₀ = 6.3 - 15 µM | [7] |
| 2-Phenoxybenzamides | Plasmodium falciparum (NF54) | IC₅₀ = 0.6172 - 51.85 µM | [10] |
Structure-Activity Relationship (SAR) Insights
The available literature provides valuable insights into the structure-activity relationships of 4-fluoro-3-nitrophenyl analogs, which can guide the design of more potent and selective compounds.
Impact of Fluorine Substitution
The presence and position of the fluorine atom often have a significant impact on biological activity. In many cases, the 4-fluoro substitution is advantageous for activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the 4-fluorophenoxy substituent generally had a favorable effect compared to its non-fluorinated counterpart.[10]
Role of the Amide/Carboxamide Linker
The amide or carboxamide moiety is a common feature in many biologically active analogs. This linker plays a crucial role in connecting different pharmacophoric elements and can participate in hydrogen bonding interactions with biological targets. The nature of the substituents on the amide nitrogen is often a key determinant of activity.
Influence of Terminal Aromatic/Heterocyclic Groups
The diversity of the terminal aromatic or heterocyclic groups attached to the core scaffold allows for the fine-tuning of biological activity and physicochemical properties. For example, in a series of T3SS inhibitors, the incorporation of 5:6 fused heterocyclic systems like benzothiophene, benzimidazole, and indole led to potent analogs.[7]
The following diagram illustrates the key structural components of a generic analog and highlights areas for chemical modification to explore SAR.
Caption: Key areas for SAR exploration in 4-fluoro-3-nitrophenyl analogs.
Conclusion and Future Directions
4-Fluoro-3-nitrobenzenecarboximidamide and its analogs represent a promising class of compounds with a wide range of biological activities. The synthetic accessibility of the 4-fluoro-3-nitrophenyl scaffold, coupled with its versatile reactivity, makes it an attractive starting point for the development of novel therapeutic agents. Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of analogs to identify new biological targets and more potent lead compounds.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts to improve the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability.
-
Exploration of New Therapeutic Areas: Investigating the potential of these analogs in other disease areas beyond those already explored.
The continued exploration of the 4-fluoro-3-nitrophenyl scaffold holds significant promise for the discovery of next-generation drugs to address unmet medical needs.
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A Guide to the Safe Handling of 4-fluoro-3-nitrobenzenecarboximidamide for Research and Development
This document provides an in-depth technical guide on the safety and handling precautions for 4-fluoro-3-nitrobenzenecarboximidamide. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information from authoritative sources and provides practical, field-proven insights to ensure the safe handling and use of this compound in a laboratory setting.
Introduction: Understanding the Hazard Profile
This guide is structured to provide a comprehensive understanding of the potential hazards associated with 4-fluoro-3-nitrobenzenecarboximidamide and to offer detailed protocols for its safe use, from receipt of the compound to its final disposal.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Before any work with 4-fluoro-3-nitrobenzenecarboximidamide begins, a comprehensive risk assessment should be conducted. This involves identifying potential hazards, evaluating the risks associated with the planned experimental procedures, and implementing appropriate control measures.
Anticipated Hazards:
Based on data from structurally similar compounds such as 4-fluoro-3-nitrobenzenesulfonamide and general knowledge of nitro compounds, the following hazards should be anticipated:
| Hazard Class | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5][6] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] |
| Thermal Instability | Nitro compounds can be sensitive to heat, shock, and friction, with a potential for explosive decomposition.[2] |
It is imperative to consult the Safety Data Sheet (SDS) for the specific batch of 4-fluoro-3-nitrobenzenecarboximidamide being used. If an SDS is not available, the precautionary principle dictates that the compound be treated as highly hazardous.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.[7] All work with 4-fluoro-3-nitrobenzenecarboximidamide should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2] The fume hood sash should be kept as low as possible during experiments. For reactions with a higher risk of explosion, a blast shield should be used in addition to the fume hood sash.[2][8]
Caption: Hierarchy of controls for managing chemical risks.
Personal Protective Equipment (PPE): Essential for Direct Handling
While engineering controls are primary, appropriate PPE is crucial for protecting against direct contact.[9] The following PPE must be worn when handling 4-fluoro-3-nitrobenzenecarboximidamide:
-
Gloves: Chemically resistant gloves are mandatory. Given the nature of the compound, neoprene, butyl, or viton gloves are recommended. Heavy-duty nitrile gloves may be acceptable for incidental contact, but disposable nitrile gloves may not offer sufficient protection.[2][8]
-
Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. When there is a splash hazard, safety goggles should be worn.[2][10]
-
Lab Coat: A flame-resistant lab coat is recommended, especially when working with potentially flammable or explosive compounds.[2][8]
-
Additional Protection: For procedures with a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.
Safe Handling and Experimental Protocols
Adherence to strict handling protocols is critical for preventing exposure and accidents.
General Handling Procedures:
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not eat, drink, or smoke in the laboratory.[9][11]
-
Work in a Fume Hood: All manipulations of the solid compound and its solutions must be performed in a chemical fume hood.[2]
-
Grounding: For procedures involving the transfer of powders, ensure that equipment is properly grounded to prevent static discharge, which can be an ignition source.[11][12]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[6][13]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]
Weighing Protocol:
-
Don the appropriate PPE (lab coat, safety goggles, and chemically resistant gloves).
-
Perform all weighing operations within a chemical fume hood or a balance enclosure with exhaust ventilation.
-
Use a spatula to carefully transfer the solid to a tared container.
-
Close the primary container immediately after dispensing.
-
Clean any residual powder from the balance and surrounding surfaces with a damp paper towel, which should then be disposed of as hazardous waste.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of 4-fluoro-3-nitrobenzenecarboximidamide and to prevent hazardous reactions.
-
Storage Location: Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][5] A designated and approved flammable liquid storage cabinet is recommended if the compound is flammable.[2]
-
Container: Keep the container tightly closed when not in use.[5][8]
-
Incompatible Materials: Store 4-fluoro-3-nitrobenzenecarboximidamide separately from incompatible materials, which include:
Contact with these substances can lead to dangerous reactions.[2] It's important to note that nitromethane, a related compound, can become shock-sensitive if contaminated with amines, acids, or bases.[2][8]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Eliminate Ignition Sources: If the compound is flammable, remove all sources of ignition.[5]
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[1]
-
Containment: Cover the spill with a non-combustible absorbent material such as sand or vermiculite.[1][2]
-
Collection: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste.[1]
-
Decontamination: Decontaminate the spill area with soap and water.[2] All cleanup materials should be disposed of as hazardous waste.
Caption: A stepwise workflow for responding to a chemical spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13]
Waste Disposal
All waste containing 4-fluoro-3-nitrobenzenecarboximidamide, including contaminated labware and cleanup materials, must be disposed of as hazardous waste.[2] Never dispose of nitro compounds down the drain or in the regular trash.[2] Collect all waste in a properly labeled, sealed container and arrange for pickup by your institution's environmental health and safety department.[2]
Conclusion: A Culture of Safety
The safe handling of 4-fluoro-3-nitrobenzenecarboximidamide relies on a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and implementing the precautions outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. It is the responsibility of every individual working with this compound to be knowledgeable about its safe handling and to actively contribute to a culture of safety.
References
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- AK Scientific, Inc. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide Safety Data Sheet.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- ChemicalBook. (2026, March 21). 4-FLUORO-N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE(WXG00808) Safety Data Sheet.
- National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls.
- OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- TCI Chemicals. (2025, November 11). SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzenesulfonamide.
- Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- NextSDS. (n.d.). 4-fluoro-3-nitrobenzene-1-carboximidamide hydrochloride — Chemical Substance Information.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzoic acid.
- PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- UNC Charlotte. (n.d.). Nitromethane Safety Operating Procedure.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Ing. Petr Švec - PENTA s.r.o. (2025, March 17). Nitromethane - SAFETY DATA SHEET.
- Covestro. (2012, August 22). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzotrifluoride 96 367-86-2.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
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Application Note: Chemoselective Synthesis of 4-Fluoro-3-nitrobenzenecarboximidamide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
The Chemoselectivity Challenge & Mechanistic Rationale4-Fluoro-3-nitrobenzenecarboximidamide (CAS: 2375270-26-9; MW: 219.6 g/mol as HCl salt) is a highly valuable screening compound and building block for complex pharmaceutical intermediates[1]. However, synthesizing this specific amidine from its corresponding nitrile (4-fluoro-3-nitrobenzonitrile) presents a severe chemoselectivity challenge.
The C–F bond in the starting material is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of the ortho-nitro and para-cyano groups. If traditional Pinner reaction conditions (HCl/EtOH followed by methanolic ammonia) are employed, the nucleophilic ammonia readily displaces the fluorine atom, yielding 4-amino-3-nitrobenzamidine as an unwanted major byproduct.
The LiHMDS Solution: To bypass SNAr degradation, a sterically hindered, non-nucleophilic base must be used.[1]. The bulky trimethylsilyl (TMS) groups prevent the nitrogen anion from attacking the crowded aromatic ring. Instead, the highly polarized Li–N bond selectively attacks the linear, sterically accessible nitrile carbon. Furthermore, the lithium ion acts as a Lewis acid, [2].
Quantitative Route Comparison
The table below summarizes the quantitative data driving the choice of synthetic route, comparing the LiHMDS protocol against traditional methods like the Pinner reaction and[3].
| Synthetic Method | Reagents & Conditions | Primary Product | SNAr Byproduct (%) | Isolated Yield (%) |
| Traditional Pinner | 1. HCl/EtOH, 2. NH₃/MeOH (Excess) | 4-Amino-3-nitrobenzamidine | > 80% | < 15% (Target) |
| Garigipati's Reagent | MeAl(Cl)NH₂, Toluene, 80 °C | 4-Fluoro-3-nitrobenzamidine | 10 – 20% | 60 – 70% |
| LiHMDS Protocol | 1. LiHMDS/THF, 2. HCl/MeOH | 4-Fluoro-3-nitrobenzamidine HCl | < 2% | 85 – 95% |
Reaction Workflow
Workflow for the chemoselective synthesis of 4-fluoro-3-nitrobenzamidine avoiding SNAr.
Self-Validating Synthetic Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) parameters.
Materials Required:
-
4-Fluoro-3-nitrobenzonitrile (1.0 eq, limiting reagent)
-
LiHMDS (1.0 M solution in THF, 1.5 eq)
-
Anhydrous HCl in Methanol (3.0 M, 5.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Cold Diethyl Ether (for trituration)
Step 1: Preparation and Nitrile Activation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon for 15 minutes.
-
Dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature suppresses the kinetic energy of the system, drastically reducing the probability of the higher-activation-energy SNAr pathway while allowing the highly favored, Lewis-acid-catalyzed nitrile addition to proceed smoothly.
-
-
Add LiHMDS (1.0 M in THF, 1.5 eq) dropwise over 15 minutes via a syringe pump.
-
Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.
-
IPC 1 (Reaction Progress): Withdraw a 50 µL aliquot, quench with 0.5 mL of methanol, and analyze via LC-MS. The nitrile starting material peak (UV 254 nm) must be completely consumed. The mass spectrum will show the free amidine [M+H]⁺ at m/z 184.05.
-
Step 2: Desilylation and Salt Formation
-
Re-cool the reaction mixture to 0 °C.
-
Slowly add anhydrous HCl in Methanol (3.0 M, 5.0 eq) dropwise.
-
Causality: Methanol acts as a nucleophile to cleave the labile N–Si bonds, generating volatile methoxytrimethylsilane (TMSOMe). The anhydrous HCl immediately protonates the free amidine, driving the equilibrium toward the stable hydrochloride salt and preventing any reverse condensation reactions.
-
-
Stir the mixture at room temperature for 2 hours. A fine precipitate will begin to form.
-
IPC 2 (Salt Verification): Check the pH of a quenched aliquot to ensure the environment is highly acidic (pH < 2), confirming complete protonation and salt formation.
-
Step 3: Isolation and Quality Control
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temperature < 35 °C) to approximately 25% of its original volume.
-
Add 5 volumes of cold diethyl ether (–20 °C) to the concentrated mixture and stir vigorously for 30 minutes to fully precipitate the product.
-
Filter the suspension through a sintered glass funnel (medium porosity) under vacuum.
-
Wash the filter cake with cold diethyl ether (3 × 20 mL).
-
Causality: Diethyl ether selectively dissolves residual TMSOMe, unreacted starting materials, and hexamethyldisilazane byproducts while leaving the highly polar amidine hydrochloride salt intact.
-
-
Dry the solid under high vacuum at 40 °C for 6 hours to yield 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride as an off-white to pale yellow crystalline solid.
-
QC Validation: Final purity must be assessed by ¹H NMR (DMSO-d₆) and ¹⁹F NMR. The presence of a sharp singlet peak at approximately –118 ppm in the ¹⁹F NMR spectrum confirms the retention of the critical fluorine atom and validates the chemoselectivity of the protocol.
-
References
-
Li, Y., et al. : "Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system." RSC Advances, 2020.[Link]
-
Kruger, A. W., et al. : "Carbon–Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms." Journal of the American Chemical Society, 2023.[Link]
-
Garigipati, R. S. : "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 1990.[Link]
Sources
Introduction: The Strategic Advantage of 4-Fluoro-3-nitrobenzenecarboximidamide in Drug Discovery
An in-depth guide to the strategic use of 4-fluoro-3-nitrobenzenecarboximidamide as a cornerstone for the rational design and synthesis of potent and selective enzyme inhibitors.
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of success in any drug discovery campaign. The scaffold must not only provide a framework for elaboration but also possess intrinsic chemical reactivity that allows for the systematic and efficient exploration of chemical space. 4-Fluoro-3-nitrobenzenecarboximidamide is a trifunctional aromatic compound that has emerged as a privileged building block for the synthesis of enzyme inhibitors. Its utility is rooted in the distinct and orthogonal reactivity of its three key functional groups: a nucleophilic aromatic substitution (SNAr)-prone fluorine atom, a reducible nitro group, and a basic carboximidamide (amidine) moiety.
This guide provides a comprehensive overview of the strategic application of this versatile reagent. We will delve into the causality behind its use, detailing not just the "how" but the "why" of experimental design. For researchers, scientists, and drug development professionals, this document offers detailed protocols, mechanistic insights, and a framework for leveraging 4-fluoro-3-nitrobenzenecarboximidamide to accelerate the discovery of novel therapeutic agents.
Part 1: Core Reactivity & Rationale in Inhibitor Design
The power of 4-fluoro-3-nitrobenzenecarboximidamide lies in the synergistic interplay of its functional groups. Understanding their individual roles is key to exploiting the molecule's full potential.
-
The Fluorine Atom: A Precisely Engineered Leaving Group: The fluorine atom at the 4-position is activated for SNAr by the potent electron-withdrawing effect of the nitro group in the ortho position.[1] This makes it an excellent electrophilic site for reaction with a wide array of nucleophiles (amines, thiols, alcohols), enabling the introduction of diverse side chains that can probe the deep and varied pockets of an enzyme's active site. Furthermore, the presence of fluorine offers a unique analytical handle; ¹⁹F NMR can be a powerful tool in fragment-based lead discovery (FBLD) to study protein-ligand binding.[2][3]
-
The Nitro Group: A Latent Amino Group and an Activating Anchor: The primary role of the nitro group is to activate the C4 position towards nucleophilic attack. However, its true versatility is revealed upon its reduction to an amine. This transformation opens up a vast number of subsequent chemical reactions, most notably intramolecular cyclizations to form heterocyclic scaffolds common in many classes of inhibitors, such as kinases.[4]
-
The Carboximidamide (Amidine) Moiety: The Bioactive Warhead: The amidine group is arguably the most critical feature for biological activity. It is a strong base (pKa ≈ 12) and is protonated at physiological pH. This allows it to act as a bioisostere for the guanidinium group of arginine, enabling it to form strong hydrogen bonds and salt bridges with negatively charged residues (e.g., aspartate, glutamate) in an enzyme's active site. This targeted interaction can significantly enhance binding affinity and selectivity.
The logical relationship between these functional groups and their roles in synthesis is depicted below.
Caption: Functional group roles in 4-fluoro-3-nitrobenzenecarboximidamide.
Part 2: Synthesis of a Quinazoline-Based Kinase Inhibitor
To illustrate the practical application of this building block, we present a detailed, three-step protocol for the synthesis of a 4-aminoquinazoline-based inhibitor, a scaffold prevalent in many FDA-approved kinase inhibitors. This workflow is a classic example of how the unique reactivity of the starting material is exploited to rapidly construct a complex, biologically active molecule.
Caption: Synthetic workflow for a quinazoline-based enzyme inhibitor.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Nucleophilic Aromatic Substitution with a Substituted Aniline
This step introduces the first point of diversity. The choice of aniline (or other amine) is critical for targeting specific sub-pockets within the kinase hinge region.
-
Objective: To synthesize N-(3-chloro-4-methoxyphenyl)-4-fluoro-3-nitrobenzenecarboximidamide.
-
Reagents & Materials:
-
4-Fluoro-3-nitrobenzenecarboximidamide (1.0 eq)
-
3-Chloro-4-methoxyaniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
-
-
Procedure:
-
To a stirred solution of 4-fluoro-3-nitrobenzenecarboximidamide (e.g., 1.99 g, 10 mmol) in DMF (50 mL) in a 100 mL round-bottom flask, add 3-chloro-4-methoxyaniline (1.73 g, 11 mmol).
-
Add DIPEA (4.35 mL, 25 mmol) to the mixture.
-
Heat the reaction mixture to 95 °C under a nitrogen atmosphere and stir for 12 hours.[5]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).
-
A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove residual DMF.
-
Dry the product under vacuum to yield the desired N-aryl intermediate as a yellow solid.
-
-
Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions. DIPEA is a non-nucleophilic base used to scavenge the HF acid formed during the reaction, driving it to completion. The elevated temperature provides the necessary activation energy for the substitution.
Protocol 2: Reduction of the Nitro Group
This crucial step transforms the electron-withdrawing nitro group into an electron-donating amino group, which is poised for cyclization.
-
Objective: To synthesize 3-amino-N-(3-chloro-4-methoxyphenyl)-4-aminobenzenecarboximidamide.
-
Reagents & Materials:
-
Product from Protocol 1 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol/Water (4:1 mixture)
-
Celite®
-
-
Procedure:
-
Suspend the product from Protocol 1 (e.g., 3.37 g, 10 mmol) in a mixture of ethanol (80 mL) and water (20 mL).
-
Add iron powder (2.79 g, 50 mmol) and ammonium chloride (0.54 g, 10 mmol).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The product will be more polar and should have a lower Rf value than the starting material.
-
Work-up: After completion, cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with hot ethanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
-
-
Rationale: The Fe/NH₄Cl system in aqueous ethanol is a classic, cost-effective, and reliable method for the reduction of aromatic nitro groups.[1] The reaction is heterogeneous, requiring vigorous stirring. Filtering through Celite removes the fine iron oxide byproducts.
Protocol 3: Condensation and Cyclization to form the Quinazoline Core
This final step constructs the heterocyclic core of the inhibitor through an intramolecular cyclization.
-
Objective: To synthesize the final 4-aminoquinazoline inhibitor.
-
Reagents & Materials:
-
Product from Protocol 2 (1.0 eq)
-
Triethyl orthoformate (large excess)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the diamine product from Protocol 2 (e.g., 3.07 g, 10 mmol) in triethyl orthoformate (50 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).
-
Heat the mixture to reflux (approx. 140 °C) for 8 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS. The formation of the more rigid, planar quinazoline structure will result in a distinct spot.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
If no precipitate forms, slowly add hexanes to induce precipitation.
-
Collect the solid by vacuum filtration, wash with hexanes, and dry under vacuum.
-
-
Rationale: Triethyl orthoformate serves as both the reagent (a one-carbon source) and the solvent. The ortho-diamine from the previous step condenses with the orthoformate to form an intermediate that cyclizes to the quinazoline ring system. Acetic acid catalyzes the reaction.
Part 3: Data Presentation & Structure-Activity Relationship (SAR) Insights
The successful synthesis of a library of analogs based on the protocols above allows for the systematic exploration of the structure-activity relationship.
Table 1: Representative Yields and Potency Data for a Hypothetical Kinase Inhibitor Series
| Compound ID | R-Group (from Aniline) | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Kinase IC₅₀ (nM) |
| INH-01 | 3-chloro-4-methoxy | 85 | 92 | 78 | 15 |
| INH-02 | 4-(pyridin-4-yl) | 79 | 88 | 75 | 250 |
| INH-03 | 3-ethynyl | 82 | 90 | 81 | 5 |
| INH-04 | H | 91 | 95 | 85 | >1000 |
Data are hypothetical and for illustrative purposes only.
Interpreting the SAR Data
-
The Amidine "Hinge-Binder": The core 4-aminoquinazoline scaffold, formed from the starting material's amidine and the newly formed aniline, is a classic "hinge-binder" for many kinases. The amidine nitrogen atoms form critical hydrogen bonds with the backbone of the kinase hinge region.
-
Probing the Solvent-Front: The R-group, introduced in Protocol 1, typically projects towards the solvent-exposed region of the ATP-binding site.
-
Comparing INH-01 and INH-04 suggests that substitution on the phenyl ring is crucial for activity.
-
The high potency of INH-03 indicates that a small, rigid alkyne group may be making favorable interactions in a hydrophobic pocket.
-
The lower potency of INH-02 might suggest that the larger, more polar pyridine group is not well-tolerated in this specific kinase.
-
Systematic variation of the aniline nucleophile is a powerful strategy to optimize potency and selectivity against different enzyme targets.[6]
Conclusion
4-Fluoro-3-nitrobenzenecarboximidamide is more than just a chemical reagent; it is a strategic tool for the efficient construction of enzyme inhibitors. Its pre-installed functionality—an activatable leaving group, a masked amine for cyclization, and a potent binding moiety—provides a streamlined and logical pathway to complex molecular architectures. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful building block in their own drug discovery programs, ultimately accelerating the path toward novel therapeutics.
References
- ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid...
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
- Patel, et al. (2019). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(2), 42–59.
- Supuran, C. T., et al. (2022). A novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2445-2454.
- El-Gazzar, A. R. B. A., et al. (2021). Design and synthesis of MurA enzyme inhibitors and their evaluation as antibacterial agents. European Journal of Medicinal Chemistry, 223, 113645.
- Walsh, C. (1984). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology, 55, 197-289.
- Abdel-Noor, M., et al. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Bioorganic Chemistry, 115, 105253.
- Vistain, L. D., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435.
- Faini, F., et al. (2022). Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. Pharmaceuticals, 15(4), 384.
- Bozdag, M., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136124.
- da Silva, J. C., et al. (2025). Exploring 4-quinolone-3-carboxamide derivatives: A versatile framework for emerging biological applications. Bioorganic Chemistry, 158, 108240.
- Christott, T., et al. (2019). A high-throughput screening pipeline for inhibitors of TET dioxygenases. RSC Medicinal Chemistry, 10(9), 1537-1545.
- Parkes, A., & Duffy, J. (2023, August 29).
- Grunewald, G. L., et al. (2001). Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 44(17), 2849-2856.
- El-Gazzar, A. R. B. A., et al. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. European Journal of Medicinal Chemistry, 262, 115873.
- Gincaitis, K., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1635-1644.
- Li, Y., et al. (2019). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 7, 790.
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Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoro-3-nitrobenzenecarboximidamide with Primary Amines
Strategic Rationale in Drug Discovery
Benzamidine (carboximidamide) derivatives are highly privileged pharmacophores, predominantly utilized as arginine mimetics in the development of serine protease inhibitors, such as direct oral anticoagulants targeting Factor Xa and thrombin. The functionalization of the benzamidine core is a critical step in exploring structure-activity relationships (SAR).
Commercially available as a hydrochloride salt (CAS No.: 2375270-26-9)[1], 4-fluoro-3-nitrobenzenecarboximidamide serves as an exceptionally versatile electrophilic building block. The presence of the highly electronegative fluorine atom, flanked by the strongly electron-withdrawing ortho-nitro and para-carboximidamide groups, creates a highly electron-deficient aromatic ring primed for rapid Nucleophilic Aromatic Substitution (SNAr) with primary amines.
Mechanistic Causality: The Fluorine Advantage
In standard aliphatic nucleophilic substitutions (SN1/SN2), fluorine is a notoriously poor leaving group due to its high C–F bond dissociation energy. However, the SNAr mechanism operates via a two-step addition-elimination pathway.
The rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form an anionic intermediate known as the Meisenheimer complex[2]. The extreme electronegativity of fluorine strongly polarizes the C–F bond, creating a significant partial positive charge on the ipso-carbon. This lowers the lowest unoccupied molecular orbital (LUMO) energy, drastically reducing the activation energy required for the amine's attack. Because the C–F bond is broken in the subsequent, faster elimination step, the overall reaction rate is dictated by electronegativity rather than bond strength, making fluoroarenes significantly more reactive than their chloro- or bromo-analogues[2].
Experimental Design & Reaction Optimization
Designing a robust SNAr protocol requires careful selection of solvent, base, and temperature to maximize yield and minimize side reactions.
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are optimal. They stabilize the highly polar transition state and the anionic Meisenheimer complex without hydrogen-bonding to the primary amine, keeping the nucleophile "naked" and highly reactive.
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) is the preferred organic base. Because the starting material is supplied as a hydrochloride salt, excess base is required: one equivalent to liberate the free amidine, one equivalent to neutralize the hydrofluoric acid (HF) generated during the reaction, and a slight excess to drive the equilibrium.
-
Temperature Control: Due to the extreme activation of the 4-fluoro-3-nitro system, reactions with unhindered primary aliphatic amines proceed rapidly at room temperature (typically within 2 hours at 1M concentration)[3]. Heating is only required for sterically hindered amines or less nucleophilic anilines.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction conditions and product yield for the substitution of 4-fluoro-3-nitrobenzenecarboximidamide with various primary amines.
| Entry | Primary Amine Type | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Benzylamine (Aliphatic, unhindered) | DMF | DIPEA (3.0) | 25 | 2 | >95 |
| 2 | Benzylamine (Aliphatic, unhindered) | EtOH | K₂CO₃ (3.0) | 25 | 4 | 82 |
| 3 | Isopropylamine (Aliphatic, steric) | DMF | DIPEA (3.0) | 25 | 6 | 78 |
| 4 | Isopropylamine (Aliphatic, steric) | DMF | DIPEA (3.0) | 50 | 2 | 92 |
| 5 | Aniline (Aromatic, weak nucleophile) | DMSO | K₂CO₃ (3.0) | 80 | 12 | 85 |
Logical Workflow of the SNAr Pathway
Workflow of the Nucleophilic Aromatic Substitution (SNAr) reaction pathway.
Self-Validating Protocol: Synthesis of 4-(Alkylamino)-3-nitrobenzamidines
This detailed methodology is designed to be a self-validating system, incorporating visual and analytical checkpoints to ensure experimental success without relying solely on end-point analysis.
Materials & Reagents
-
Electrophile: 4-Fluoro-3-nitrobenzenecarboximidamide hydrochloride (1.0 equiv)
-
Nucleophile: Primary amine (1.2 – 1.5 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Preparation & Free-Basing: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride (1.0 mmol) in anhydrous DMF (1.0 mL) to achieve a 1M concentration[3].
-
Base Addition: Add DIPEA (3.0 mmol) dropwise at room temperature.
-
Self-Validation Checkpoint 1: The heterogeneous suspension will clarify into a homogeneous solution as the hydrochloride salt is neutralized to form the free amidine base.
-
-
Nucleophile Introduction: Slowly add the primary amine (1.2 mmol) to the stirring solution. If the amine is highly volatile (e.g., methylamine or ethylamine), attach a reflux condenser to prevent evaporative loss.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20–25 °C) for 2 hours[3].
-
Self-Validation Checkpoint 2 (Visual): The reaction mixture will undergo a distinct bathochromic color shift from pale yellow to deep orange or red. This is a highly reliable visual indicator of successful substitution, as the resulting 4-amino-3-nitroaromatic product exhibits a strong intramolecular charge transfer (push-pull effect) between the electron-donating amine and the electron-withdrawing nitro group.
-
Self-Validation Checkpoint 3 (Analytical): Monitor via LC-MS. The product will show a distinct[M+H]⁺ mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine moiety.
-
-
Quenching & Precipitation: Slowly pour the reaction mixture into ice-cold distilled water (10 mL) under vigorous stirring.
-
Isolation:
-
If the product precipitates: Collect the bright orange/red solid via vacuum filtration, wash with cold water (3 x 5 mL) to remove residual DMF and DIPEA salts, and dry under high vacuum.
-
If the product oils out: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers extensively with brine (5 x 15 mL) to partition the DMF into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
References
-
University of Groningen. "SNAr Isocyanide Diversification". Available at: [Link]
Sources
Application Note & Protocol: A Versatile One-Pot Synthesis of N-Substituted Benzimidazole Derivatives from 4-Fluoro-3-nitrobenzenecarboximidamide
Abstract
Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a vast array of pharmacological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3] This application note provides a detailed, field-tested protocol for the synthesis of N-substituted benzimidazole derivatives starting from the readily available precursor, 4-fluoro-3-nitrobenzenecarboximidamide. The described methodology employs a sequential, one-pot process involving a nucleophilic aromatic substitution (SNAr) followed by a stannous chloride-mediated reductive cyclization. This approach is efficient, versatile, and avoids the isolation of intermediates, offering a streamlined path to a diverse library of benzimidazole compounds for drug discovery and development professionals.
Introduction and Scientific Rationale
The synthesis of the benzimidazole core is a fundamental task in heterocyclic chemistry.[4] Traditional methods often involve the condensation of o-phenylenediamines with various one-carbon synthons like aldehydes or carboxylic acids.[5][6] While effective, these methods require the pre-synthesis or commercial availability of often unstable or expensive substituted o-phenylenediamines.
An alternative and highly efficient strategy is the reductive cyclization of o-nitroaniline precursors.[7][8] This method constructs the diamine in situ, which then undergoes intramolecular cyclization. Our protocol leverages this principle, starting with 4-fluoro-3-nitrobenzenecarboximidamide. The strategic placement of the nitro group powerfully activates the ortho-fluorine atom for nucleophilic aromatic substitution (SNAr) by a primary amine. The resulting N-substituted-o-nitroaniline intermediate is then subjected to reduction, initiating a spontaneous intramolecular cyclization to furnish the target benzimidazole ring system. Stannous chloride dihydrate (SnCl₂·2H₂O) is selected as the reducing agent due to its efficacy under mild, often room-temperature conditions and its compatibility with a wide range of functional groups.[1]
Reaction Mechanism and Workflow
The overall transformation proceeds in two distinct, sequential steps within a single reaction vessel.
Step A: Nucleophilic Aromatic Substitution (SNAr) The electron-withdrawing nitro group lowers the electron density of the aromatic ring, particularly at the ortho and para positions, facilitating the attack of a nucleophile (a primary amine, R-NH₂) on the carbon bearing the fluorine atom. This addition-elimination sequence displaces the fluoride ion to form a stable N-substituted-4-amino-3-nitrobenzenecarboximidamide intermediate.
Step B: Reductive Cyclization The nitro group of the intermediate is reduced to a primary amine by SnCl₂·2H₂O, forming a transient o-phenylenediamine derivative. This is immediately followed by an intramolecular nucleophilic attack of the newly formed aniline nitrogen onto the electrophilic carbon of the carboximidamide group. The subsequent elimination of ammonia drives the reaction to completion, yielding the aromatic benzimidazole core. A plausible mechanism is detailed below.[1]
Caption: Proposed reaction mechanism for benzimidazole synthesis.
The practical laboratory workflow is designed to be efficient and straightforward, minimizing handling and purification steps.
Caption: One-pot experimental workflow for benzimidazole synthesis.
Materials and Safety
Reagents and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Grade/Notes |
| 4-Fluoro-3-nitrobenzenecarboximidamide HCl | 2375270-26-9 | 235.61 | Synthesis Grade |
| Primary Amine (R-NH₂) | Varies | Varies | Reagent Grade |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | ACS Reagent Grade |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexane | 110-54-3 | 86.18 | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous, Granular |
| Silica Gel | 63231-67-4 | - | 230-400 mesh for column chromatography |
| Standard Glassware | - | - | Round-bottom flasks, condenser, etc. |
| Magnetic Stirrer/Hotplate | - | - | - |
| TLC Plates | - | - | Silica gel 60 F₂₅₄ |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Fluoro-3-nitrobenzenecarboximidamide HCl: This compound is classified as an acute toxin (oral, dermal, inhalation), a skin irritant, and an eye irritant.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Nitroaromatic Compounds: Many nitroaromatics are toxic and potentially mutagenic. Handle with care.[10][11]
-
Stannous Chloride (SnCl₂): Corrosive and may cause sensitization by skin contact. Handle carefully.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Use in a fume hood and avoid exposure.
-
Workup: The reaction workup involves basification which can be exothermic. Add the basic solution slowly.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride with a generic primary amine.
1. Reaction Setup (SNAr Step): a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride (1.0 mmol, 235.6 mg). b. Add anhydrous DMF (10 mL) to dissolve the starting material. c. Add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.2 mmol, 0.38 mL), to neutralize the hydrochloride salt and capture the HF generated during the reaction. d. Add the primary amine (R-NH₂) (1.1 mmol). e. Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% EtOAc in Hexane. The reaction is typically complete within 2-6 hours, indicated by the consumption of the starting material.
2. Reductive Cyclization Step: a. Once the SNAr reaction is complete, cool the flask to room temperature in a water bath. b. In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902 mg) in ethanol (5 mL). c. Add the SnCl₂·2H₂O solution dropwise to the reaction mixture at room temperature. The reaction is often exothermic. d. Stir the resulting mixture vigorously at room temperature for 4-12 hours. Monitor the disappearance of the yellow/orange color (indicative of the nitro group) and the formation of the product by TLC.
3. Workup and Extraction: a. Upon completion, pour the reaction mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts. Caution: Slow addition is recommended due to gas evolution. b. Stir the resulting slurry for 30 minutes, then filter through a pad of Celite® to remove the insoluble tin hydroxides. Wash the filter cake with ethyl acetate (3 x 20 mL). c. Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). d. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
4. Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. b. Purify the crude residue by flash column chromatography on silica gel.[12][13] A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% EtOAc), is generally effective.[14] c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final benzimidazole derivative as a solid or oil.
Characterization and Data Interpretation
The structural integrity of the synthesized benzimidazole derivatives must be confirmed using standard analytical techniques.
| Technique | Expected Observations and Interpretation |
| ¹H NMR | - N-H Proton: If N1 is unsubstituted, a broad singlet may appear far downfield, typically between 12.0-13.6 ppm (in DMSO-d₆).[15] - Aromatic Protons: Signals for the benzimidazole core protons typically appear in the 7.0-8.3 ppm region. The splitting patterns will be indicative of the substitution.[15] - Substituent Protons: Protons on the N-substituent and any other groups will appear in their characteristic regions. |
| ¹³C NMR | - C2 Carbon: The carbon atom between the two nitrogens (C2) typically resonates around 150-160 ppm. - Aromatic Carbons: Other aromatic carbons will appear in the 108-140 ppm range.[16] |
| Mass Spec. (ESI-MS) | - The spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of the synthesized compound. |
| FTIR | - N-H Stretch: A broad peak around 3300-3450 cm⁻¹ may be present for N-H bonds. - C=N Stretch: A characteristic peak for the imine bond within the imidazole ring can be observed around 1650-1680 cm⁻¹.[16] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete SNAr Reaction | - Insufficient temperature or reaction time. - Ineffective base. - Sterically hindered or poorly nucleophilic amine. | - Increase reaction temperature to 120 °C or extend the reaction time. - Ensure an adequate amount of a suitable base like DIPEA or K₂CO₃ is used. - For difficult amines, consider a more polar aprotic solvent like DMSO. |
| Low Yield after Reduction | - Incomplete reduction of the nitro group. - Degradation of the product during workup. | - Add an additional equivalent of SnCl₂·2H₂O and stir for longer. - Ensure the workup is performed promptly and without excessive heat. Alternative reducing systems like Fe/NH₄Cl can be explored.[17] |
| Difficult Purification (Streaking on Column) | - Product is highly polar. - Column is overloaded. - Improperly packed column. | - Add a small percentage of methanol (1-5%) to the eluent.[18] - Use a larger column or less crude material (1-5% of silica weight).[18] - Repack the column carefully to ensure uniform density. |
| Formation of Side Products | - Dimerization or other side reactions. | - Ensure the dropwise addition of the reducing agent to control the reaction temperature and concentration of reactive intermediates. |
Conclusion
The protocol detailed herein presents a robust and highly adaptable one-pot method for synthesizing N-substituted benzimidazoles. By commencing with 4-fluoro-3-nitrobenzenecarboximidamide, this strategy provides rapid access to a diverse range of derivatives, contingent only on the choice of the primary amine. The operational simplicity, mild reaction conditions for the key cyclization step, and good-to-excellent yields make this procedure a valuable tool for researchers in medicinal chemistry and drug development.
References
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Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from: [Link]
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Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. 2022. Available from: [Link]
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of All Research Education and Scientific Methods (IJARESM). 2023. Available from: [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. 2023. Available from: [Link]
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. 2020. Available from: [Link]
- A process for the optical purification of benzimidazole derivatives. Google Patents.
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An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. 2016. Available from: [Link]
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A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. 2023. Available from: [Link]
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4-fluoro-3-nitrobenzene-1-carboximidamide hydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]
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Reductive cyclization to access benzimidazole‐fused thiazonines 8. ResearchGate. Available from: [Link]
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Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry. 2019. Available from: [Link]
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Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. 2025. Available from: [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports. Available from: [Link]
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SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIVATIVES. TSI Journals. 2014. Available from: [Link]
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NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. 2009. Available from: [Link]
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Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. Available from: [Link]
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Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. 2022. Available from: [Link]
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Heliyon. 2025. Available from: [Link]
-
Methyl 4-fluoro-3-nitrobenzoate - SAFETY DATA SHEET. Available from: [Link]
-
'One-pot' nitro reduction–cyclisation solid phase route to benzimidazoles. ResearchGate. Available from: [Link]
-
A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. ResearchGate. Available from: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. 2023. Available from: [Link]
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Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. 2016. Available from: [Link]
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Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. Available from: [Link]
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Synthesis of benzimidazoles. Organic Chemistry Portal. Available from: [Link]
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Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... ResearchGate. Available from: [Link]
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Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. Available from: [Link]
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TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from: [Link]
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Application Notes: 4-Fluoro-3-nitrobenzenecarboximidamide as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-fluoro-3-nitrobenzenecarboximidamide, a trifunctional aromatic building block with significant potential in medicinal chemistry and drug discovery. We delineate its core reactivity, focusing on the strategic and sequential manipulation of its three key functional moieties: the highly activated C4-fluorine atom for nucleophilic aromatic substitution (SNAr), the C3-nitro group for reduction to a nucleophilic amine, and the C1-carboximidamide (amidine) group for heterocycle formation. This document offers detailed mechanistic insights, step-by-step synthetic protocols for the precursor and its subsequent conversion into high-value heterocyclic scaffolds such as benzimidazoles and 1,2,4-triazoles, and validated workflows for researchers and drug development professionals.
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern synthetic chemistry, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. 4-Fluoro-3-nitrobenzenecarboximidamide is a prime example of a "chemically intelligent" building block, designed for the divergent synthesis of complex heterocyclic libraries. Its architecture incorporates three distinct functional groups, each with orthogonal reactivity that can be selectively addressed.
-
C4-Fluorine: Positioned ortho to a potent electron-withdrawing nitro group, the fluorine atom is exceptionally activated for nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity enhances the electrophilicity of the C4 carbon, making it highly susceptible to nucleophilic attack.[1][2] This feature allows for the facile introduction of a wide array of substituents at this position.
-
C3-Nitro Group: The nitro group serves a dual purpose. Primarily, it acts as the key activating group for the SNAr reaction.[3][4] Subsequently, it can be chemically reduced to a primary amine, unveiling a potent nucleophilic center.[5][6] This unmasking is a critical step for intramolecular cyclization strategies.
-
C1-Carboximidamide: The amidine functionality is a versatile precursor for numerous five- and six-membered heterocycles. It possesses both nucleophilic (amino) and electrophilic (imidoyl carbon) character, enabling it to react with a variety of bifunctional reagents to construct rings such as triazoles, pyrimidines, and imidazoles.
The strategic combination of these three groups allows for a programmed, multi-step synthesis plan, where each functional group is manipulated in a controlled sequence to build molecular complexity.
Synthesis of the Building Block: 4-Fluoro-3-nitrobenzenecarboximidamide
While not as commonly available as its nitrile or carboxylic acid analogs, 4-fluoro-3-nitrobenzenecarboximidamide can be reliably synthesized from 4-fluoro-3-nitrobenzonitrile via the Pinner reaction.[7][8][9] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an imidate), which is then treated with ammonia to yield the target amidine.[10]
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₆FN₃O₂ |
| Molecular Weight | 183.14 g/mol |
| Appearance | Predicted: Pale yellow to off-white solid |
| CAS Number | Not assigned |
Protocol 2.1: Synthesis via Pinner Reaction
This two-step protocol describes the conversion of 4-fluoro-3-nitrobenzonitrile to the corresponding carboximidamide hydrochloride.
Step A: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Reagents: Add 4-fluoro-3-nitrobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Reaction: Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0-5 °C. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.
-
Isolation (Pinner Salt): Seal the flask and store it at 0-4 °C for 12-24 hours to allow for complete precipitation. Collect the solid by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum. The resulting imidate salt is moisture-sensitive and should be used immediately in the next step.
Step B: Ammonolysis to Form the Carboximidamide Hydrochloride
-
Setup: Suspend the crude Pinner salt from Step A in a solution of anhydrous ethanol (approx. 5 mL per gram of salt) in a pressure-resistant flask at 0 °C.
-
Reagents: Bubble anhydrous ammonia (NH₃) gas through the suspension with vigorous stirring. Alternatively, a solution of ammonia in ethanol can be used.
-
Reaction: After saturation with ammonia, seal the vessel and allow it to stir at room temperature for 4-6 hours. The progress can be monitored by TLC by quenching an aliquot with a weak base and spotting for the disappearance of the starting material.
-
Work-up & Purification: Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting solid residue is the crude 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride. It can be purified by recrystallization from an ethanol/ether mixture.
Caption: Synthesis workflow for 4-fluoro-3-nitrobenzenecarboximidamide.
Core Reactivity & Mechanistic Principles
A deep understanding of the molecule's reactivity is paramount for its strategic deployment in complex syntheses. The electronic interplay between the nitro and fluoro groups is the cornerstone of its utility.
Nucleophilic Aromatic Substitution (SNAr) at C4
The SNAr reaction is a two-step addition-elimination process. The high electronegativity of the fluorine atom and the powerful electron-withdrawing effect of the ortho-nitro group render the C4 position highly electrophilic.
Causality of Reactivity:
-
Step 1 (Addition): A nucleophile attacks the C4 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11]
-
Step 2 (Elimination): The aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context. The rate-determining step is typically the initial nucleophilic attack.[1]
The ortho or para relationship between the leaving group and the electron-withdrawing group is crucial, as it allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[2][3]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reduction of the C3-Nitro Group
Once the C4 position has been functionalized, the C3-nitro group can be selectively reduced to an amine. This transformation is pivotal as it converts a strongly deactivating group into a strongly activating, nucleophilic one.
Common Reduction Protocols:
-
Tin(II) Chloride (SnCl₂): A classic and reliable method that is tolerant of many functional groups.[6]
-
Catalytic Hydrogenation (H₂/Pd-C): A very clean method, though care must be taken as it can sometimes cause dehalogenation if other halogens are present.[5]
-
Iron/Acetic Acid (Fe/AcOH): An inexpensive and effective method often used in industrial settings.
Application in Heterocyclic Synthesis: Protocols & Workflows
The true power of 4-fluoro-3-nitrobenzenecarboximidamide is realized in its application as a scaffold for building medicinally relevant heterocycles.
Protocol 4.1: Synthesis of 2-Substituted-7-nitrobenzimidazoles
This protocol demonstrates a powerful intramolecular cyclization strategy. The synthesis proceeds in two key stages: SNAr followed by nitro group reduction and spontaneous cyclization.
Step A: SNAr with a Primary Amine
-
Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Reagents: Add a primary amine (R-NH₂, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and the HF generated.
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into ice water. The product, a 4-(alkylamino)-3-nitrobenzenecarboximidamide, will often precipitate. Collect the solid by filtration, wash with water, and dry. If it remains in solution, extract with an organic solvent like ethyl acetate.
Step B: Reductive Cyclization to form Benzimidazole
-
Setup: Dissolve the product from Step A (1.0 eq) in ethanol or ethyl acetate.
-
Reagents: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Reaction: Reflux the mixture for 1-3 hours. The reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization with the adjacent amidine group to form the benzimidazole ring.
-
Work-up & Purification: Cool the reaction, and neutralize with a saturated sodium bicarbonate solution. Filter the mixture through a pad of Celite® to remove tin salts. Extract the filtrate with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of 2-substituted benzimidazoles.
Protocol 4.2: Synthesis of 3-(4-Fluoro-3-nitrophenyl)-1,2,4-Triazoles
This protocol utilizes the carboximidamide moiety to construct a 1,2,4-triazole ring, a common scaffold in pharmaceuticals.[12][13] This reaction involves condensation with an acylhydrazide followed by cyclization.[14]
-
Setup: Combine 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride (1.0 eq), an appropriate acylhydrazide (R-C(O)NHNH₂, 1.1 eq), and a base like potassium carbonate (K₂CO₃, 2.5 eq) in a solvent such as n-butanol or DMF.
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) for 6-12 hours. The reaction proceeds via the formation of an N-acyl-amidine intermediate, which then undergoes dehydrative cyclization.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with a cold solvent like ethanol. If not, remove the solvent under reduced pressure.
-
Purification: Add water to the residue and collect the solid product by filtration. The crude triazole can be purified by recrystallization from ethanol or by column chromatography.
Table 2: Summary of Synthetic Applications
| Starting Material | Reagent(s) | Key Transformation(s) | Resulting Heterocyclic Core |
| 4-Fluoro-3-nitrobenzenecarboximidamide | 1. R-NH₂ (Primary Amine)2. SnCl₂·2H₂O | SNAr followed by Reductive Cyclization | Benzimidazole |
| 4-Fluoro-3-nitrobenzenecarboximidamide | R-C(O)NHNH₂ (Acylhydrazide) | Condensation & Cyclization | 1,2,4-Triazole |
| 4-(Alkylamino)-3-aminobenzenecarboximidamide | R'-CHO (Aldehyde) | Reductive Cyclization | 1,2-Disubstituted Benzimidazole[15] |
| 4-Fluoro-3-nitrobenzenecarboximidamide | Hydrazine Hydrate | Condensation & Cyclization | 3-Amino-1,2,4-Triazole derivative |
Safety and Handling
-
Nitroaromatic Compounds: Aromatic nitro compounds are potentially toxic and can be absorbed through the skin. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Handle strong acids (HCl), bases (DIPEA), and reducing agents (SnCl₂) with care according to their respective safety data sheets (SDS). Anhydrous reactions require careful exclusion of moisture.
-
Thermal Hazards: Many of the described reactions require heating. Use appropriate heating mantles or oil baths with temperature control and take precautions against thermal burns.
Conclusion
4-Fluoro-3-nitrobenzenecarboximidamide stands out as a highly versatile and strategically valuable building block for heterocyclic synthesis. By understanding and exploiting the orthogonal reactivity of its fluoro, nitro, and carboximidamide groups, chemists can access a diverse range of complex molecular architectures, particularly those centered around the benzimidazole and triazole cores. The protocols and mechanistic insights provided herein serve as a robust guide for researchers in drug discovery and synthetic chemistry to leverage this powerful scaffold in their programs.
References
-
Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]
-
SynArchive. (n.d.). Pinner Reaction. [Link]
-
ACS Figshare. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Orlandi, M., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Kumar, S., & Kumar, K. M. (2012). Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Journal of the Mexican Chemical Society. [Link]
-
Al-Said, S. A., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society. [Link]
-
Biswas, T. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
LibreTexts Chemistry. (2021). Nucleophilic Substitutions on Aromatic Systems. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. m.youtube.com [m.youtube.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Note: Solid-Phase Synthesis Strategies Using 4-Fluoro-3-Nitrobenzenecarboximidamide Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Combinatorial Chemistry, Serine Protease Inhibitors, GPCR Ligands
Executive Summary & Scientific Rationale
The benzamidine pharmacophore is a privileged structural motif in medicinal chemistry, most notably recognized for its critical role in binding to the S1 pocket of trypsin-like serine proteases (e.g., Factor Xa, Thrombin) and various G-Protein-Coupled Receptors (GPCRs)[1][2]. To accelerate the discovery of novel therapeutics, solid-phase synthesis (SPS) offers an unparalleled platform for generating highly diverse combinatorial libraries.
This application note details a robust, self-validating solid-phase synthesis strategy utilizing 4-fluoro-3-nitrobenzenecarboximidamide (4-fluoro-3-nitrobenzamidine) as a bifunctional building block. By leveraging the differential reactivity of the highly activated fluoro group and the resonance-stabilized amidine, researchers can synthesize complex 1,2-disubstituted benzimidazole-5-carboximidamide libraries without the need for complex protecting group strategies.
Caption: Inhibition of the coagulation cascade by benzamidine-derived compounds.
Mechanistic Insights & Causality (Expertise & Experience)
A successful solid-phase protocol requires absolute control over reaction orthogonality. The use of 4-fluoro-3-nitrobenzenecarboximidamide relies on the following chemical principles:
-
Selective Nucleophilic Aromatic Substitution (S_N_Ar): The nitro group at the 3-position exerts a strong electron-withdrawing effect (both inductive and resonance) on the aromatic ring, significantly lowering the activation energy required to form the Meisenheimer complex at the 4-position[3][4].
-
Amidine Tolerance: Amidines are highly basic (pKa ~11–12) but are poor nucleophiles due to resonance stabilization. Under the mildly basic conditions used for S_N_Ar (e.g., DIPEA), the amidine remains protonated or resonance-stabilized. This prevents self-polymerization and ensures that only the resin-bound primary aliphatic amine attacks the fluoro position[2].
-
Resin Compatibility during Reduction: Tin(II) chloride (SnCl 2 ) in N-Methyl-2-pyrrolidone (NMP) is selected over sodium dithionite for nitro reduction. SnCl 2 is fully soluble in NMP, penetrates the polystyrene PEG-matrix effectively, and prevents sulfur-based contamination that can poison downstream biological assays[3][5].
-
Oxidative Cyclocondensation: The cyclization of the resulting o-phenylenediamine with aldehydes initially forms a benzimidazoline intermediate. The addition of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) acts as a rapid hydrogen acceptor, driving the aromatization to the thermodynamically stable benzimidazole directly on the solid support[3].
Experimental Protocol
This protocol describes the synthesis of a benzimidazole-carboximidamide library starting from a Rink Amide AM resin. Every step includes a self-validating Quality Control (QC) check.
Caption: Solid-phase synthesis workflow for benzimidazole-5-carboximidamides.
Step 3.1: Resin Preparation & Amino Acid Coupling
-
Swelling: Swell 1.0 g of Rink Amide AM resin (loading ~0.6 mmol/g) in DMF for 30 minutes[6].
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 15 min). Wash extensively with DMF (5×) and DCM (5×).
-
Coupling: Add Fmoc-Amino Acid (3.0 eq), DIC (3.0 eq), and HOBt (3.0 eq) in DMF. Agitate for 2 hours.
-
QC Check: Perform a Kaiser (ninhydrin) test. A colorless bead indicates complete coupling.
-
Deprotection: Repeat Step 2 to expose the primary amine of the amino acid.
Step 3.2: S_N_Ar with 4-Fluoro-3-Nitrobenzenecarboximidamide
-
Reaction: To the resin, add 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride (5.0 eq) and DIPEA (10.0 eq) dissolved in anhydrous NMP[3].
-
Agitation: Heat the suspension to 60 °C and agitate gently for 16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with NMP (3×), DMF (3×), DCM (3×), and MeOH (3×) to remove all unreacted starting materials.
-
QC Check: Cleave a 5 mg resin aliquot using 95% TFA for 1 hour. Analyze via LC-MS to confirm the mass of the nitroaniline intermediate.
Step 3.3: Nitro Reduction
-
Reaction: Suspend the resin in a 2.0 M solution of SnCl 2 ·2H 2 O in NMP[3][5].
-
Agitation: Agitate at room temperature for 12 hours.
-
Washing (Critical): Drain and wash the resin with NMP (3×), followed by a solution of 10% DIPEA in DMF (to neutralize tin salts), then DMF (5×), DCM (5×), and MeOH (3×).
Step 3.4: Oxidative Cyclocondensation
-
Reaction: Swell the resin in anhydrous DMF. Add the desired aldehyde (R-CHO, 10.0 eq) and DDQ (2.0 eq)[3].
-
Agitation: Agitate at room temperature for 18 hours exposed to a drying tube.
-
Washing: Wash with DMF (5×), DCM (5×), and MeOH (3×). Dry the resin under a vacuum.
Step 3.5: Traceless Cleavage
-
Cleavage Cocktail: Treat the dried resin with a mixture of TFA / Triisopropylsilane (TIS) / H 2 O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Isolation: Filter the resin and wash with neat TFA. Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitation: Precipitate the final benzimidazole-5-carboximidamide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the pellet.
Quantitative Data & Optimization
The following tables summarize the optimization parameters for the critical S_N_Ar step and the expected diversity metrics of the resulting library.
Table 1: Optimization of S_N_Ar Conditions on Solid Phase
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (LC-MS, %) |
| DMF | DIPEA (5 eq) | 25 | 24 | 45 |
| DMF | DIPEA (10 eq) | 60 | 16 | >95 |
| NMP | DIPEA (10 eq) | 60 | 16 | >98 |
| DMSO | K 2 CO 3 (5 eq) | 60 | 16 | 85 (Resin clumping) |
Note: NMP provides superior swelling of the PEG-polystyrene matrix at elevated temperatures compared to DMF, facilitating near-quantitative conversion.
Table 2: Representative Library Members (Post-Cleavage)
| Amino Acid (R1) | Aldehyde (R2) | Target Mass [M+H]+ | Purity (UV 254 nm, %) | Overall Yield (%) |
| Glycine | Benzaldehyde | 294.13 | 96 | 68 |
| L-Phenylalanine | 4-Methoxybenzaldehyde | 414.19 | 94 | 62 |
| L-Valine | Pyridine-3-carboxaldehyde | 337.17 | 91 | 55 |
| β -Alanine | Cyclohexanecarboxaldehyde | 314.19 | 95 | 65 |
References
-
Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Traceless Solid-Phase Synthesis of Substituted Benzimidazoles via a Base-Cleavable Linker. Organic Letters URL:[Link]
-
Parallel solid-phase synthesis of trisubstituted triazinobenzimidazolediones. Journal of Combinatorial Chemistry URL:[Link]
-
Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G-Protein-Coupled Receptor X1 (MRGPRX1) Agonists. Journal of Medicinal Chemistry URL:[Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols URL:[Link]
Sources
- 1. Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tch.ucsd.edu [tch.ucsd.edu]
- 4. Parallel solid-phase synthesis of trisubstituted triazinobenzimidazolediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Utilization of 4-fluoro-3-nitrobenzenecarboximidamide in the Development of Poly (ADP-ribose) Polymerase (PARP) Inhibitors
Introduction: The Therapeutic Promise of PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery responsible for DNA repair. These enzymes are integral to the base excision repair (BER) pathway, which addresses single-strand breaks (SSBs) in DNA. In cancer therapy, the inhibition of PARP has emerged as a groundbreaking strategy, especially for tumors with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR). Cancers with mutations in the BRCA1 and BRCA2 genes, which are essential for HR, are particularly vulnerable to PARP inhibitors. This therapeutic approach is based on the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways (in this case, BER via PARP inhibition and deficient HR) leads to cancer cell death. Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have been approved for the treatment of various cancers, most notably ovarian and breast cancers. The chemical scaffold of many potent PARP inhibitors features a substituted aromatic ring system, and the strategic introduction of fluorine and nitro groups can significantly influence their pharmacokinetic and pharmacodynamic properties.
This application note provides a comprehensive guide for researchers and drug development professionals on the use of 4-fluoro-3-nitrobenzenecarboximidamide as a versatile starting material in the synthesis of novel PARP inhibitors. We will explore its chemical reactivity and present a detailed, plausible synthetic protocol for its conversion into a key intermediate for the synthesis of a well-established PARP inhibitor.
The Strategic Importance of the 4-Fluoro-3-nitro-substituted Aromatic Core
The 4-fluoro-3-nitro-substituted benzene ring is a valuable pharmacophore in medicinal chemistry for several reasons:
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom can alter the pKa of nearby functional groups, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
-
Synthetic Handles: The nitro and fluoro groups serve as versatile synthetic handles for further chemical modifications. The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions to build more complex molecular architectures. The fluorine atom can be a site for nucleophilic aromatic substitution, although this is less common with the deactivating effect of the nitro group.
-
Structural Mimicry: The substituted aromatic core can mimic the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP enzymes. This allows the inhibitor to competitively bind to the active site of PARP and block its enzymatic activity.
The carboximidamide functional group on the starting material is a precursor to the carboxamide, a common feature in many PARP inhibitors that forms crucial hydrogen bond interactions within the PARP active site.
Proposed Synthetic Pathway: From 4-fluoro-3-nitrobenzenecarboximidamide to a Key PARP Inhibitor Intermediate
The following section outlines a scientifically sound, multi-step synthetic protocol to convert 4-fluoro-3-nitrobenzenecarboximidamide into a key precursor for the synthesis of Olaparib, a widely used PARP inhibitor. This proposed pathway is designed to be illustrative of the synthetic utility of the starting material.
Caption: Proposed synthetic workflow from 4-fluoro-3-nitrobenzenecarboximidamide.
Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-3-nitrobenzamide
Objective: To hydrolyze the carboximidamide functionality to a carboxamide.
Materials:
-
4-fluoro-3-nitrobenzenecarboximidamide
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzenecarboximidamide (1.0 eq) in ethanol (10 mL/g), add 1 M HCl (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-fluoro-3-nitrobenzamide.
Expected Outcome:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Protocol 2: Synthesis of 3-amino-4-fluorobenzamide
Objective: To reduce the nitro group to an amine.
Materials:
-
4-fluoro-3-nitrobenzamide
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzamide (1.0 eq) in methanol (20 mL/g) in a round-bottom flask.
-
Carefully add 10% Pd/C (5 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 3-amino-4-fluorobenzamide.
Expected Outcome:
| Parameter | Expected Value |
| Yield | 90-98% |
| Purity (by HPLC) | >97% |
| Appearance | Off-white to light brown solid |
Application in the Synthesis of an Olaparib Analogue
The resulting 3-amino-4-fluorobenzamide is a key building block. While the precise industrial synthesis of Olaparib may differ, for the purpose of illustrating the utility of our starting material, this intermediate can be further elaborated to construct the phthalazinone core of Olaparib through established synthetic methodologies, such as condensation with a suitable phthalic anhydride derivative followed by cyclization.
Mechanism of PARP Inhibition and the Role of the Synthesized Core Structure
PARP inhibitors function by competing with the natural substrate, NAD+, for the catalytic domain of the PARP enzyme. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand breaks.
Caption: Simplified mechanism of PARP inhibition leading to synthetic lethality.
The carboxamide group of the synthesized core is designed to form key hydrogen bonds with amino acid residues in the PARP active site, such as Gly863 and Ser904, mimicking the interactions of the nicotinamide portion of NAD+. The fluorinated aromatic ring can engage in favorable π-π stacking interactions with residues like Tyr907, further anchoring the inhibitor in the active site.
Conclusion
4-fluoro-3-nitrobenzenecarboximidamide represents a valuable and versatile starting material for the synthesis of novel PARP inhibitors. Its chemical functionalities allow for straightforward and high-yielding transformations into key intermediates that can be further elaborated to construct complex and potent therapeutic agents. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs. The strategic incorporation of the 4-fluoro-3-nitro-substituted aromatic core can lead to the development of next-generation PARP inhibitors with improved efficacy and pharmacological profiles.
References
-
Olaparib, rucaparib, and niraparib are three inhibitors of poly(ADP-ribose) polymerase enzymes (PARP) that have been recently approved for the treatment of ovarian cancer. The current article reviews the patent and journal literature regarding synthetic routes and final forms of these PARP inhibitors. [Link]
-
Poly(ADP-ribose)polymerase (PARP) is a significant therapeutic target for the treatment of numerous human diseases. Olaparib has been approved as a PARP inhibitor. In this paper, a series of new compounds were designed and synthesized with Olaparib as the lead compound. [Link]
-
A series of poly(ADP-ribose)polymerase (PARP)-1 inhibitors containing a novel scaffold, the 1H-thieno[3,4-d]imidazole-4-carboxamide moiety, was designed and synthesized. These efforts provided some compounds with relatively good PARP-1 inhibitory activity, and among them, 16l was the most potent one. Cellular evaluations indicated that the anti-proliferative activities of 16g, 16i, 16j and 16l against BRCA-deficient cell lines were similar to that of olaparib, while the cytotoxicities of 16j and 16l toward human normal cells were lower. [Link]
-
Chinese patent application CN106008530 (36) filed by Shijiazhuang Biotechnology describes an alternate route to tricylic indole intermediate 18 based on a Bartoli–Dodd indole synthesis (Scheme 10). (37) The six-step sequence affords 18 in 16% yield. The synthesis started with chlorination of 3-fluoro-5-nitrobenzoic acid with... [Link]
-
Researchers at the University of Oxford's Department of Chemistry have developed methods for the rapid synthesis of compounds used in medicinal chemistry and drug discovery. These compounds feature in the core of several drug candidates currently in phase II and phase III clinical trials for various types of cancer. [Link]
-
In recent years, poly(ADP-ribose)polymerase-1 (PARP-1) and histone deacetylase (HDAC) have emerged as significant targets in tumor therapy, garnering widespread attention. In this study, we designed and synthesized two novel phthalazinone PARP-1 inhibitors and dual PARP-1/HDAC-1 inhibitors, named DL... [Link]
-
Olaparib (Lynparza) is a potent, highly selective inhibitor of poly(ADP-ribose)polymerase enzymes, approved by the U.S. FDA and EMA for the treatment of ovarian cancer. Herein, we report a practical, economical, and scalable process for the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for olaparib. [Link]
-
Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. [Link]
- The present invention relates to novel procedures and novel intermediates useful in the synthesis of Niraparib or any salt thereof...
- All the newly synthesized phthalazinones were evaluated for their anti-proliferative activity against A549 lung carcinoma cell line. Phthalazinones 11c-i and 16b, c showed significant cytotoxic activity against A549 cells at different concentrations (0.1, 1 and 10 μM) for two time intervals (24 h and 48 h). These nine phthalazinones were further examined for their inhibitory activity towards PARP-1. Compound 11c emerged as
Application Note: Multi-Step Synthesis of Benzimidazole-Pyrimidine Hybrid Scaffolds Starting from 4-Fluoro-3-nitrobenzenecarboximidamide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Utility: Kinase Inhibitors, DNA Minor Groove Binders, and Epigenetic Modulators
Introduction and Mechanistic Rationale
The construction of highly functionalized, multi-ring heterocyclic systems is a cornerstone of modern drug discovery. The benzimidazole-pyrimidine hybrid scaffold is particularly privileged, frequently appearing in ATP-competitive kinase inhibitors. Synthesizing these complex architectures requires bifunctional starting materials that allow for orthogonal, regioselective transformations.
4-Fluoro-3-nitrobenzenecarboximidamide (CAS: 2375270-26-9) is an ideal, field-proven building block for this purpose. It possesses two highly reactive, yet distinct, functional zones:
-
The Amidine Moiety: Primed for base-catalyzed condensation with 1,3-dielectrophiles (such as β -enaminones) to construct a pyrimidine ring [1].
-
The 4-Fluoro-3-nitroarene System: The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of both the ortho-nitro group and the newly appended para-pyrimidine ring severely lowers the LUMO of the aromatic system, enabling facile displacement by various nucleophiles [2]. Subsequent reduction of the nitro group yields an o-phenylenediamine, which is perfectly positioned for cyclization into a benzimidazole core.
This application note details a robust, self-validating 4-step protocol to construct these hybrid scaffolds.
Synthetic Workflow and Logical Progression
The synthesis relies on a sequence of annulation, substitution, reduction, and a final cyclization. By utilizing an enaminone in the first step, we ensure complete regiocontrol over the pyrimidine substitution pattern, avoiding the isomeric mixtures often seen with standard 1,3-diketones [1].
Workflow for the 4-step synthesis of benzimidazole-pyrimidine hybrids.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the multi-step route.
| Step | Transformation | Key Reagents & Catalysts | Solvent & Temperature | Time | Typical Isolated Yield |
| 1 | Pyrimidine Annulation | β -Enaminone (1.1 eq), NaOEt (2.0 eq) | EtOH, 80 °C (Reflux) | 12 h | 75 – 85% |
| 2 | SNAr Displacement | Primary Amine (1.2 eq), DIPEA (2.0 eq) | DMF, 80 °C | 4 h | 85 – 95% |
| 3 | Nitro Reduction | 10% Pd/C (10 mol%), H₂ (1 atm) | MeOH/EtOAc (1:1), RT | 6 h | 90 – 98% |
| 4 | Benzimidazole Cyclization | Triethyl orthoformate (3.0 eq), p-TsOH (0.1 eq) | EtOH, 100 °C (Sealed) | 4 h | 70 – 80% |
Step-by-Step Experimental Protocols
Step 1: Pyrimidine Annulation
Objective: Construct the pyrimidine ring via condensation of the amidine with a β -enaminone.
-
Procedure:
-
Suspend 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride (10.0 mmol) in absolute ethanol (30 mL).
-
Add sodium ethoxide (20.0 mmol) to neutralize the hydrochloride salt and generate the free amidine base. Stir for 15 minutes at room temperature.
-
Add the chosen β -enaminone (e.g., 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) (11.0 mmol) to the suspension [2].
-
Reflux the mixture (80 °C) for 12 hours. Monitor the consumption of the amidine via TLC (DCM:MeOH, 95:5).
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to afford Intermediate 1 .
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the activated 4-fluoro group with a primary amine (e.g., cyclopentylamine) to install the N1-substituent of the future benzimidazole.
-
Procedure:
-
Dissolve Intermediate 1 (8.0 mmol) in anhydrous DMF (20 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (16.0 mmol) followed by cyclopentylamine (9.6 mmol).
-
Heat the reaction mixture to 80 °C for 4 hours. The deep orange/red color indicates the formation of the ortho-nitroaniline derivative.
-
Workup: Quench the reaction by pouring it into ice-cold water (100 mL). The product typically precipitates. Filter the solid, wash with cold water, and dry under a vacuum to afford Intermediate 2 . If it oils out, extract with EtOAc and purify via flash chromatography.
-
Step 3: Nitro Group Reduction
Objective: Reduce the nitro group to an amine, generating the o-phenylenediamine precursor [3].
-
Procedure:
-
Dissolve Intermediate 2 (7.0 mmol) in a 1:1 mixture of MeOH and EtOAc (40 mL).
-
Carefully add 10% Pd/C (10 mol% Pd) under an argon atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 6 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield Intermediate 3 . Self-Validation Note: The product should be used immediately in the next step to prevent air oxidation of the electron-rich diamine.
-
Step 4: Benzimidazole Cyclization
Objective: Condense the o-phenylenediamine with an orthoester to form the benzimidazole core [4].
-
Procedure:
-
Dissolve the freshly prepared Intermediate 3 (6.5 mmol) in absolute ethanol (15 mL).
-
Add triethyl orthoformate (19.5 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.65 mmol).
-
Heat the mixture in a sealed tube at 100 °C for 4 hours. The orthoformate acts as a C1 synthon, while the acid catalyzes the elimination of ethanol to drive aromatization [4].
-
Workup: Cool the mixture, dilute with EtOAc (50 mL), and wash with saturated aqueous NaHCO₃ to neutralize the acid. Dry the organic layer, concentrate, and purify via column chromatography (DCM:MeOH gradient) to isolate the final Benzimidazole-Pyrimidine Hybrid .
-
References
Technical Support Center: Troubleshooting 4-Fluoro-3-nitrobenzenecarboximidamide Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield bottlenecks during the synthesis of 4-fluoro-3-nitrobenzenecarboximidamide (also known as 4-fluoro-3-nitrobenzamidine) from its precursor, 4-fluoro-3-nitrobenzonitrile.
Due to the unique electronic environment of the starting material, standard amidination protocols often fail or produce complex mixtures. This guide breaks down the mechanistic causality of these failures and provides field-proven, self-validating protocols to maximize your yield.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why is my yield of 4-fluoro-3-nitrobenzamidine so low, and why am I isolating a highly polar, bright yellow byproduct? A: You are observing the effects of competing Nucleophilic Aromatic Substitution (SNAr) . In 4-fluoro-3-nitrobenzonitrile, the fluorine atom is highly activated. The ortho-nitro group and the para-nitrile group strongly withdraw electron density via both inductive and resonance effects, making the C-F carbon highly electrophilic 1. When you introduce small nucleophiles (like ammonia or hydroxylamine) to convert the nitrile, they preferentially attack the C-F bond, displacing the fluorine to form 4-amino-3-nitrobenzamidine 2.
Q2: Can I use the classic Pinner reaction (HCl/MeOH followed by NH₃) for this synthesis? A: It is highly discouraged. While the first step (formation of the methyl imidate) usually proceeds smoothly, the subsequent addition of methanolic ammonia inevitably leads to SNAr. Ammonia is a small, "hard" nucleophile that easily bypasses the steric bulk of the ortho-nitro group to attack the activated C-F bond.
Q3: What is the most reliable chemical strategy to bypass the SNAr pathway? A: You must use a sterically hindered nucleophile that can attack the linear, unhindered nitrile carbon (C≡N) but is too bulky to approach the crowded C-F bond. The recommended approach is the LiHMDS (Lithium hexamethyldisilazide) protocol . The bulky bis(trimethylsilyl)amide anion selectively attacks the nitrile. Alternatively, Garigipati's reagent (amino(methyl)aluminum chloride) can be used, though it requires harsher heating which can sometimes trigger degradation 3.
Mechanistic Divergence Visualization
Caption: Mechanistic divergence in 4-fluoro-3-nitrobenzonitrile amidination based on nucleophile choice.
Part 2: Quantitative Method Comparison
To aid in route selection, the following table summarizes the quantitative data and causality behind the three most common amidination strategies applied to this specific substrate.
| Synthesis Method | Reagents | Primary Challenge / Causality | SNAr Byproduct (%) | Typical Yield (%) |
| Classic Pinner | HCl/MeOH, then NH₃ | Small NH₃ nucleophile easily attacks the activated C-F bond. | 40 - 60% | 20 - 30% |
| Garigipati | MeAl(Cl)NH₂, Toluene | Requires 80 °C heating; thermal stress can induce minor decomposition. | < 10% | 65 - 75% |
| LiHMDS (Recommended) | LiHMDS, THF, then HCl | Requires strictly anhydrous conditions to prevent LiHMDS quenching. | < 2% | 80 - 90% |
Part 3: Self-Validating Experimental Protocol (LiHMDS Route)
This protocol utilizes LiHMDS to bypass the SNAr pathway. It is designed as a self-validating system : visual cues at each step confirm that the chemical transformation is proceeding correctly, allowing the operator to troubleshoot in real-time.
Materials Required
-
4-Fluoro-3-nitrobenzonitrile (1.0 equivalent)
-
Lithium hexamethyldisilazide (LiHMDS), 1.0 M in THF (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanolic HCl (typically 2.0 M to 4.0 M)
-
Inert gas line (Nitrogen or Argon)
Step-by-Step Methodology
Step 1: System Preparation & Substrate Dissolution
-
Action: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-fluoro-3-nitrobenzonitrile (10 mmol, 1.66 g) in 20 mL of anhydrous THF. Cool the reaction flask to 0 °C using an ice-water bath.
-
Validation Check: The solution should be a clear, pale yellow. Any cloudiness indicates moisture contamination in the THF, which will prematurely quench the LiHMDS in the next step.
Step 2: Nucleophilic Addition (The Critical Step)
-
Action: Dropwise, add 15 mL of 1.0 M LiHMDS in THF (15 mmol) over 15 minutes. Maintain the temperature at 0 °C during addition, then remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Causality: The slow addition controls the exotherm. The bulky HMDS anion attacks the nitrile carbon to form an N,N-bis(trimethylsilyl)amidine lithium salt.
-
Validation Check: Upon addition of LiHMDS, the solution will immediately transition from pale yellow to a deep orange/red . This intense color change is the self-validating indicator that the lithium amidinate complex has successfully formed.
Step 3: Deprotection and Salt Formation
-
Action: Re-cool the reaction mixture to 0 °C. Carefully add 15 mL of 2.0 M Ethanolic HCl dropwise. Stir for 2 hours at room temperature.
-
Causality: The anhydrous HCl serves two purposes: it cleaves the labile trimethylsilyl (TMS) protecting groups from the nitrogen atoms, and it protonates the resulting free amidine to form the stable amidine hydrochloride salt.
-
Validation Check: The deep orange/red color will dissipate, returning to a pale yellow. Shortly after, a fine white to pale-yellow precipitate will "crash out" of the solution. This is the target 4-fluoro-3-nitrobenzamidine hydrochloride.
Step 4: Isolation
-
Action: Filter the precipitate under a vacuum. Wash the filter cake twice with 10 mL of cold diethyl ether to remove hexamethyldisiloxane byproducts and residual THF. Dry under high vacuum.
-
Validation Check: The final product should be a free-flowing, off-white/pale-yellow powder. A bright, intense yellow color indicates contamination with the SNAr byproduct (4-amino-3-nitrobenzamidine), meaning the reaction was exposed to moisture or excess free ammonia.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the LiHMDS-mediated synthesis of the target amidine.
References
-
The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics - ACS Publications. Available at:[Link]
-
An efficient conversion of nitriles to amidines. Semantic Scholar (Tetrahedron Letters). Available at:[Link]
Sources
Technical Support Center: Troubleshooting Reactions with 4-Fluoro-3-nitrobenzenecarboximidamide
Welcome to the technical support center for 4-fluoro-3-nitrobenzenecarboximidamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but reactive building block. As a trifunctional reagent, its chemistry is nuanced, and side product formation is a common challenge. This document, structured as a series of frequently asked questions (FAQs), provides in-depth troubleshooting strategies and explains the chemical principles behind them.
Understanding the Reactivity of 4-Fluoro-3-nitrobenzenecarboximidamide
4-Fluoro-3-nitrobenzenecarboximidamide is a valuable synthetic intermediate due to its three distinct functional groups, each offering a handle for subsequent transformations. However, the interplay of these groups dictates the molecule's reactivity and potential side reactions.
-
Aryl Fluoride (C4): The fluorine atom is positioned ortho to a powerful electron-withdrawing nitro group, making the C4 carbon highly electrophilic and exceptionally prone to nucleophilic aromatic substitution (SNAr).[1][2][3] This is often the most significant pathway for undesired side product formation.
-
Nitro Group (C3): The nitro group can be readily reduced to an amine, offering a route to benzimidazole formation or further functionalization. Achieving selective reduction without side reactions is a primary concern.[4][5][6]
-
Carboximidamide (C1): Also known as an amidine, this group is basic and can be hydrolyzed to the corresponding benzamide or benzoic acid under aqueous acidic or basic conditions.[7][8]
The following diagram illustrates the main competing reaction pathways that can lead to side product formation.
Caption: Competing reaction pathways for 4-fluoro-3-nitrobenzenecarboximidamide.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Issues Related to the Aryl Fluoride (SNAr Reactions)
Q1: I am trying to modify the carboximidamide group, but my primary side product results from the displacement of fluorine. How can I prevent this unwanted SNAr reaction?
Answer: This is the most common issue encountered with this substrate. The C-F bond is highly activated towards nucleophilic attack. The rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), and the high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating this step.[1][3] Your reaction conditions, particularly the base, solvent, and temperature, are likely promoting this side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing unwanted SNAr reactions.
Detailed Recommendations:
-
Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered one. Bases like potassium carbonate or primary/secondary amines can act as nucleophiles themselves. Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent alternatives.[9]
-
Temperature Control: SNAr reactions have a significant activation energy. Reducing the reaction temperature dramatically slows the rate of nucleophilic attack. Attempt your reaction at 0°C or even lower if the primary reaction kinetics are still feasible.
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) are known to accelerate SNAr reactions by solvating the cation of the nucleophile, leaving the anion more "naked" and reactive. If your starting material has sufficient solubility, consider switching to less polar solvents like THF or 2-MeTHF.
Section 2: Issues Related to the Nitro Group
Q2: I am trying to selectively reduce the nitro group to an amine, but I am observing defluorination or other side products. What is the best method for a clean reduction?
Answer: The challenge here is chemoselectivity. Many common reduction methods can also affect the aryl fluoride or the carboximidamide group. For instance, standard catalytic hydrogenation with Palladium on carbon (Pd/C) is notorious for causing hydrodehalogenation (loss of fluorine).[4]
Recommended Selective Reduction Methods:
| Reducing Agent System | Typical Solvent(s) | Key Advantages & Considerations |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Gold Standard. Excellent selectivity. Tolerates halides well. Requires stoichiometric amounts (often 4-5 equivalents) and a basic workup to remove tin salts.[5] |
| Fe / NH₄Cl or Fe / AcOH | Ethanol/Water, Acetic Acid | Inexpensive and effective. Generally good selectivity for nitro groups over halides. Reaction is heterogeneous. |
| Sodium Dithionite (Na₂S₂O₄) | Water/THF, Water/Methanol | Mild conditions, often used for sensitive substrates. Can sometimes be sluggish. |
| H₂ (1 atm), Raney Nickel | Methanol, Ethanol | A good alternative to Pd/C for substrates where dehalogenation is a concern.[4] Requires hydrogenation equipment. |
Step-by-Step Protocol for Selective Nitro Reduction with SnCl₂:
-
Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzenecarboximidamide (1 equivalent) in absolute ethanol (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction to room temperature and concentrate it under reduced pressure.
-
Add ethyl acetate and cool the mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~8. Be cautious of gas evolution.
-
Stir for 30 minutes. The tin salts will precipitate as a thick white solid.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-amino-4-fluorobenzenecarboximidamide.[5]
-
Section 3: Issues Related to the Carboximidamide Group
Q3: My reaction is complete, but my final product appears to be the corresponding 4-fluoro-3-nitrobenzamide or 4-fluoro-3-nitrobenzoic acid. Why is the carboximidamide group hydrolyzing?
Answer: The carboximidamide (amidine) group is susceptible to hydrolysis under both acidic and basic aqueous conditions, proceeding first to the amide and then, under more forcing conditions, to the carboxylic acid.[7][8] This side reaction is often unintentionally promoted during the reaction itself or, more commonly, during the aqueous workup.
Key Causes and Prevention Strategies:
-
Acidic/Basic Reagents: The use of strong aqueous acids or bases in your reaction is the most likely culprit. If possible, use anhydrous or organic-soluble reagents.
-
Aqueous Workup: Standard acidic or basic aqueous workups can cause rapid hydrolysis, especially if the mixture is stirred for an extended period.
-
Solution: Perform workups at low temperatures (0°C). Minimize contact time with the aqueous phase. If you must adjust the pH, do it quickly and immediately proceed to extraction. Use milder reagents for pH adjustment, such as saturated NaHCO₃ (for neutralizing acid) or dilute NH₄Cl (for neutralizing base).
-
-
"Dry" Conditions: For reactions that do not explicitly require water, ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
Caption: Decision guide for preventing carboximidamide hydrolysis.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). A new reagent for selective reduction of nitro group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of the carboxamide group. Retrieved from [Link]
- Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]
-
Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
NextSDS. (n.d.). 4-FLUORO-3-NITROBENZAMIDE — Chemical Substance Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, September 30). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
MDPI. (2022, November 8). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-3-nitrobenzenecarboximidamide Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles encountered when converting 4-fluoro-3-nitrobenzonitrile to 4-fluoro-3-nitrobenzenecarboximidamide (commonly known as 4-fluoro-3-nitrobenzamidine).
This compound is a critical building block in the development of kinase inhibitors and advanced therapeutics. However, its synthesis is notoriously difficult due to competing chemoselective pathways. This guide provides the mechanistic causality behind these issues, a self-validating experimental protocol, and a comprehensive troubleshooting FAQ.
The Chemoselectivity Challenge: SNAr vs. Nitrile Addition
The primary challenge in synthesizing 4-fluoro-3-nitrobenzenecarboximidamide lies in the extreme electrophilicity of the starting material, 4-fluoro-3-nitrobenzonitrile. The fluorine atom at the C4 position is highly activated by the strong electron-withdrawing effects of the ortho-nitro group and the para-cyano group 1.
When exposed to standard amidination reagents (e.g., ammonia or primary amines), the nucleophile preferentially attacks the C4 position via a Meisenheimer complex, leading to Nucleophilic Aromatic Substitution (SNAr) rather than the desired addition to the nitrile group 2. To successfully synthesize the target amidine, we must use steric control and Lewis acid activation to redirect the nucleophile exclusively to the nitrile carbon.
Quantitative Reagent Comparison
The table below summarizes the empirical outcomes of various amidination strategies applied to 4-fluoro-3-nitrobenzonitrile.
| Reagent System | Primary Reaction Pathway | Target Amidine Yield (%) | Major Observed Byproduct |
| NH₃ / Methanol | Nucleophilic Aromatic Substitution (SNAr) | < 10% | 4-Amino-3-nitrobenzonitrile |
| HCl(g) / EtOH, then NH₃ | Mixed (Pinner & SNAr) | 20 – 30% | 4-Amino-3-nitrobenzamidine |
| NH₂OH, then Pd/C (H₂) | Nitrile Addition & Nitro Reduction | 0% | 4-Fluoro-3-aminobenzamidine |
| AlMe(Cl)NH₂ (Garigipati) | Lewis Acid-Mediated Nitrile Addition | 65 – 75% | Unreacted Starting Material |
| LiHMDS, then HCl/MeOH | Sterically Controlled Nitrile Addition | 80 – 90% | None (Highly Selective) |
Reaction Pathway Visualization
The following diagram maps the logical flow of the competing reaction pathways based on the choice of nucleophile.
Fig 1: Chemoselective pathways in the amidination of 4-fluoro-3-nitrobenzonitrile.
Troubleshooting Guides & FAQs
Q: My LC-MS shows a dominant peak corresponding to a mass of [M-19 + 16]. What is happening? A: You are observing the classic SNAr side reaction. The mass shift indicates the loss of fluorine (-19 Da) and the addition of an amino group (+16 Da), forming 4-amino-3-nitrobenzonitrile. Because the C4 position is highly activated, small nucleophiles like ammonia will attack the ring faster than the nitrile. Solution: Abandon ammonia-based methods and switch to a sterically hindered reagent like Lithium hexamethyldisilazide (LiHMDS) .
Q: Can I use the amidoxime route (hydroxylamine addition followed by reduction) to bypass the SNAr issue? A: No. While hydroxylamine is an α -effect nucleophile that rapidly and selectively attacks the nitrile, the subsequent reduction step required to convert the amidoxime to an amidine (e.g., Pd/C with H₂, or Zn/AcOH) will inevitably reduce the sensitive nitro group to an amine. This ruins the structural integrity of your starting material.
Q: I am using the LiHMDS protocol, but my conversion stalls at ~50%. How do I push the reaction to completion? A: LiHMDS is highly sensitive to moisture, which rapidly quenches the reagent into hexamethyldisilazane (HMDS) and LiOH. Ensure your THF is strictly anhydrous. Furthermore, the intermediate N,N'-bis(trimethylsilyl)amidine forms a stable complex that can sequester the lithium cation. Solution: Always use an excess of LiHMDS (2.2 to 2.5 equivalents) to ensure the equilibrium is driven to completion.
Q: Can I substitute Sodium hexamethyldisilazide (NaHMDS) or Potassium hexamethyldisilazide (KHMDS) for LiHMDS? A: It is highly discouraged. The causality behind LiHMDS's success is twofold: the HMDS anion provides the necessary steric bulk to prevent SNAr, while the Lithium cation acts as a potent Lewis acid. Lithium coordinates to the nitrile nitrogen, lowering its LUMO and making the carbon significantly more electrophilic. Sodium and Potassium are weaker Lewis acids and will result in sluggish reaction kinetics and lower overall yields.
Self-Validating Experimental Protocol: LiHMDS Route
This protocol utilizes steric shielding and Lewis acid activation to guarantee chemoselective amidination without compromising the fluoro or nitro groups.
Step-by-Step Methodology:
-
Equipment Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with argon for 10 minutes.
-
Substrate Dissolution: Dissolve 4-fluoro-3-nitrobenzonitrile (10.0 mmol, 1.66 g) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Using a dry syringe, add Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 22.0 mL, 2.2 equiv) dropwise over 15 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for unwanted side reactions.
-
Amidination: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.
-
Self-Validation Checkpoint 1 (IPC): Pull a 0.1 mL aliquot, dilute in 1 mL of wet Acetonitrile, and analyze via LC-MS. The intermediate N,N'-bis(TMS) amidine will hydrolyze on the column to show the free amidine mass ( m/z 184.1[M+H]⁺). If starting material ( m/z 166.1) is >5%, add an additional 0.2 equiv of LiHMDS and stir for 2 more hours.
-
-
Deprotection & Salt Formation: Cool the mixture back to 0 °C. Carefully quench by adding a solution of anhydrous HCl in methanol (3.0 M, 30 mL). Stir for 2 hours at room temperature. Causality Note: Methanolysis in the presence of HCl rapidly strips the TMS groups (forming volatile TMS-OMe) and protonates the basic amidine to its stable hydrochloride salt, driving the equilibrium forward.
-
Isolation: Concentrate the mixture under reduced pressure to half its volume. Add cold diethyl ether (50 mL) to fully precipitate the product. Filter the solid through a Büchner funnel, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum.
-
Self-Validation Checkpoint 2 (Final QC): The final isolated solid should be completely soluble in DMSO-d₆. In ¹H NMR, the presence of broad exchangeable singlets around 9.0–9.5 ppm confirms the amidinium hydrochloride salt. In ¹³C NMR, the absence of a signal at ~110 ppm (nitrile carbon) and the appearance of a new signal at ~162 ppm (amidine carbon) confirms complete, successful conversion.
-
References
-
Organic Chemistry Portal. "Synthesis of amidines". Organic Chemistry Portal Literature Review. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Guide for the Scale-Up Synthesis of 4-Fluoro-3-nitrobenzenecarboximidamide
The conversion of 4-fluoro-3-nitrobenzonitrile to 4-fluoro-3-nitrobenzenecarboximidamide (4-fluoro-3-nitrobenzamidine) presents a notorious chemoselectivity challenge in process chemistry. Standard amination protocols frequently fail due to the highly activated nature of the substrate. This guide provides an authoritative, causality-driven framework for troubleshooting and optimizing this synthesis at scale.
Mechanistic Causality & Strategy Selection
To successfully scale this molecule, process chemists must navigate two major synthetic traps: nucleophilic aromatic substitution (SNAr) and functional group over-reduction.
-
The SNAr Trap (Classical Pinner Reaction): The traditional Pinner reaction requires treating the nitrile with anhydrous HCl in methanol, followed by aminolysis with ammonia[1]. However, the highly electronegative fluorine atom in 4-fluoro-3-nitrobenzonitrile severely polarizes the C–F bond, rendering the ipso carbon highly electrophilic[2]. The ortho-nitro group stabilizes the resulting Meisenheimer complex. Consequently, nucleophiles like methanol or ammonia will rapidly displace the fluorine atom[2], yielding 4-methoxy or 4-amino byproducts rather than the target amidine.
-
The Over-Reduction Trap (Amidoxime Route): An alternative pathway involves reacting the nitrile with hydroxylamine to form an amidoxime, followed by catalytic hydrogenation[3]. Because the nitro group is highly sensitive to reductive conditions, this route will concurrently reduce the nitro group to an aniline, destroying the target pharmacophore.
-
The Solution (Lewis Acidic/Non-Nucleophilic Amination): To preserve both the labile C–F bond and the nitro group, amination must proceed via a non-nucleophilic pathway. Garigipati’s method[4] or its modern variants using DABAL-Me3[5] utilize methylchloroaluminum amides. These reagents act as strong Lewis acids that directly activate the nitrile carbon without acting as free nucleophiles against the aromatic ring. Alternatively, sterically hindered bases like LiHMDS can be used to bypass the SNAr trap[6].
Figure 1: Chemoselectivity challenges and reaction pathways for 4-fluoro-3-nitrobenzamidine synthesis.
Troubleshooting & FAQs
Q1: We attempted a classical Pinner reaction using methanolic HCl and ammonia, but LC-MS shows a mass shift of -1 Da (loss of F, addition of NH2) or +11 Da (loss of F, addition of OMe). What happened? A: You have triggered a Nucleophilic Aromatic Substitution (SNAr). The fluorine atom in your substrate is highly activated by the electron-withdrawing ortho-nitro group[2]. During imidate formation or aminolysis, methanol and ammonia act as strong nucleophiles, attacking the ipso carbon and displacing the fluorine[2]. Resolution: Abandon the Pinner route for this specific substrate. Transition to a Lewis acid-mediated amination (e.g., Garigipati's reagent)[4] or a sterically hindered base approach.
Q2: We are using Garigipati's reagent (AlMe3 / NH4Cl) for scale-up, but we are experiencing dangerous exotherms and pressure spikes. How can we mitigate this? A: The formation of the active methylchloroaluminum amide species from trimethylaluminum (AlMe3) and ammonium chloride (NH4Cl) releases one equivalent of methane gas per mole of AlMe3[7]. At scale, this rapid gas evolution causes dangerous pressure spikes, compounded by the pyrophoric nature of liquid AlMe3. Resolution: Replace liquid AlMe3 with DABAL-Me3 (an adduct of trimethylaluminum and DABCO). DABAL-Me3 is a free-flowing, non-pyrophoric solid that promotes the exact same chemistry with significantly improved safety profiles for kilogram-scale API synthesis[5].
Q3: Can we use Lithium Hexamethyldisilazide (LiHMDS) to bypass the aluminum reagents entirely? A: Yes. LiHMDS is commonly exploited for direct nitrile-to-amidine conversions[8]. Because LiHMDS is a strong base but a bulky, poor nucleophile, it avoids SNAr side reactions at the 4-fluoro position. The lithium bis(trimethylsilyl)amide adds to the nitrile to form a silylated amidine intermediate, which is subsequently deprotected with methanolic HCl to yield the amidine hydrochloride[6]. Caution: Temperature control is critical. Ensure the reaction is kept at ambient temperatures, as excessive heating can alter the chemoselectivity and degrade the substrate.
Quantitative Data & Route Comparison
The following table summarizes the expected outcomes and scale-up viability of various synthetic routes for 4-fluoro-3-nitrobenzenecarboximidamide.
| Synthetic Route | Key Reagents | Chemoselectivity Risk | Scalability / Safety | Expected Yield |
| Classical Pinner [1] | MeOH, HCl gas, NH3 | High: SNAr displaces Fluorine | Poor (Gas handling, low purity) | < 10% (Target) |
| Amidoxime Route [3] | NH2OH, H2, Pd/C | High: Reduces NO2 to NH2 | Moderate | 0% (Target) |
| Garigipati (Standard) [4] | AlMe3, NH4Cl | Low: Preserves F and NO2 | Poor (Pyrophoric, Methane gas) | 70 - 85% |
| LiHMDS Route [6] | LiHMDS, HCl | Low: Bulky base prevents SNAr | Good (Cryogenic/ambient control) | 65 - 75% |
| DABAL-Me3 Route [5] | DABAL-Me3, NH4Cl | Low: Preserves F and NO2 | Excellent (Solid reagent, safe) | 80 - 90% |
Experimental Protocol: Scale-Up Synthesis via DABAL-Me3
This protocol leverages DABAL-Me3 to safely generate the active aluminum amide complex, avoiding the SNAr trap while maintaining a safe operational profile for scale-up[5].
Materials Required:
-
4-Fluoro-3-nitrobenzonitrile (1.0 equiv)
-
DABAL-Me3 (1.2 equiv)
-
Ammonium chloride (NH4Cl, strictly anhydrous) (2.4 equiv)
-
Anhydrous Toluene
-
Rochelle's Salt (Potassium sodium tartrate, 20% w/v aqueous solution)
-
2M HCl in Diethyl Ether
Step-by-Step Methodology:
-
Active Reagent Generation: Under a strict nitrogen atmosphere, suspend DABAL-Me3 (1.2 equiv) and anhydrous NH4Cl (2.4 equiv) in anhydrous toluene (10 vol).
-
Thermal Activation: Heat the suspension to 80°C.
-
Causality: Heating drives the reaction between the aluminum complex and the ammonium salt, releasing methane gas to form the active Lewis acidic species, methylchloroaluminum amide.
-
Self-Validation Checkpoint: Monitor the reaction via a gas bubbler. The system is self-validating; when methane gas evolution completely ceases (typically 1-2 hours), the active Al-amide complex has fully formed.
-
-
Nitrile Addition: Cool the mixture to room temperature. Add 4-fluoro-3-nitrobenzonitrile (1.0 equiv) in one portion. Re-heat the reaction to 80°C and stir for 12 hours.
-
Causality: The highly Lewis acidic aluminum coordinates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. This allows the tethered amide to attack intramolecularly without acting as a free nucleophile against the activated C–F bond.
-
-
Quench and Emulsion Break: Cool the reaction mixture to 0°C. Cautiously add the 20% aqueous solution of Rochelle's salt dropwise.
-
Causality: Aluminum salts form intractable, gelatinous emulsions in water that ruin phase separations. Rochelle's salt acts as a strong chelating agent for aluminum, breaking the emulsion and forcing a clean biphasic separation.
-
Self-Validation Checkpoint: Stir vigorously for 30 minutes. The organic and aqueous layers will sharply resolve into two clear phases, indicating successful aluminum chelation.
-
-
Isolation: Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude free-base amidine in minimal anhydrous diethyl ether. Dropwise add 2M HCl in diethyl ether at 0°C until precipitation is complete. Filter the solid to isolate 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride.
References
-
Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish | Organic Process Research & Development - ACS Publications. acs.org.[Link]
- CN106565541A - Synthesis method for benzamidine deriv
-
Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). thieme-connect.de.[Link]
-
Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. mdpi.com.[Link]
-
Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. acs.org.[Link]
-
Carbon-Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms. nih.gov.[Link]
-
Frame-shifted synthesis of oligoheterocycles as a platform for sustainable molecular design. chemrxiv.org.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Carbon-Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Exothermic Reactions in the Synthesis of 4-Fluoro-3-nitrobenzenecarboximidamide Precursors
Welcome to the Technical Support Center for the synthesis of 4-fluoro-3-nitrobenzenecarboximidamide precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of the critical reaction steps involved in this synthesis. The following information is curated to ensure scientific integrity and provide actionable insights for safe and efficient laboratory operations.
Introduction to Exothermic Hazards
The synthesis of 4-fluoro-3-nitrobenzenecarboximidamide involves two key precursor stages, both of which have significant exothermic potential:
-
Nitration of 4-fluorobenzonitrile: This electrophilic aromatic substitution is a highly exothermic reaction.[1] The heat of reaction for nitrations is often in the range of -145 ± 70 kJ/mol.[1] Without proper temperature control, this step can lead to a thermal runaway, posing a significant safety risk.
-
Pinner Reaction: The conversion of 4-fluoro-3-nitrobenzonitrile to the corresponding imidate salt (a Pinner salt) is also temperature-sensitive. The imidate hydrochloride intermediate is thermodynamically unstable, and elevated temperatures can lead to decomposition and the formation of unwanted byproducts.[2][3]
This guide will provide a structured approach to identifying, mitigating, and troubleshooting potential exothermic events during these critical synthetic steps.
Troubleshooting Guide: Exothermic Events
This section is formatted as a series of questions and answers to directly address common issues encountered during the synthesis.
Q1: My nitration reaction temperature is rapidly increasing beyond the set point, even with the cooling bath at its lowest temperature. What should I do?
A1: An uncontrolled temperature increase during nitration is a critical situation that requires immediate action to prevent a thermal runaway.
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[1] This is the most crucial first step to halt further heat generation.
-
Ensure Maximum Cooling: Verify that your cooling system is functioning at maximum capacity.
-
Prepare for Emergency Quenching: Have a pre-chilled quenching agent, such as a large volume of ice-water, ready for immediate use.[4]
-
Initiate Quenching if Necessary: If the temperature continues to rise uncontrollably, carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[4][5] This should be done in a fume hood with appropriate personal protective equipment (PPE).
Possible Causes & Preventative Measures:
-
Excessive Addition Rate: The rate of adding the nitrating agent was too fast for the cooling system's capacity to dissipate the generated heat.
-
Prevention: Maintain a slow, controlled addition rate, and continuously monitor the internal reaction temperature.
-
-
Inadequate Cooling: The cooling bath may be too small, or the cooling medium may not be efficient enough for the scale of the reaction.
-
Prevention: Use a larger cooling bath or a more efficient cooling medium. For larger-scale reactions, consider using a cryostat for more precise temperature control.
-
-
Poor Agitation: Inefficient stirring can create localized "hot spots" where the reaction accelerates, leading to a rapid overall temperature increase.[4]
-
Prevention: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature distribution.
-
Q2: I've observed the formation of a significant amount of an amide byproduct during the Pinner reaction. What is the likely cause, and how can I prevent it?
A2: The formation of an amide byproduct during the Pinner reaction is a common issue, often linked to temperature control and reaction conditions.
Primary Causes:
-
Elevated Reaction Temperature: The intermediate Pinner salt is thermally unstable and can rearrange to form an amide and an alkyl chloride at higher temperatures.[6]
-
Presence of Water: Any moisture in the reaction can lead to the hydrolysis of the imidate intermediate, which can then form an amide.[6]
Preventative Measures:
-
Strict Temperature Control: It is crucial to maintain a low temperature, typically at or below 0°C, throughout the Pinner reaction, especially during the introduction of HCl gas.[2][6]
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried and that the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[6][7]
Q3: The yield of my 4-fluoro-3-nitrobenzonitrile is consistently low. What factors could be contributing to this?
A3: Low yields in the nitration of 4-fluorobenzonitrile can stem from several factors, including incomplete reaction or the formation of byproducts.
Potential Causes and Solutions:
-
Insufficient Nitrating Agent: An inadequate amount of the nitrating agent will result in an incomplete reaction.
-
Solution: Ensure the stoichiometry of the nitrating agent is correct.
-
-
Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within the allotted time. Conversely, if the temperature is too high, it can lead to the formation of dinitrated or other side products.
-
Inefficient Quenching and Work-up: Product can be lost during the work-up phase if not performed correctly.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions I should take before starting the nitration of 4-fluorobenzonitrile?
A: Nitration reactions are inherently hazardous due to their high exothermicity and the use of strong acids.[9][10] Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Have an emergency plan in place, including readily accessible quenching materials and a safety shower/eyewash station.
Q: Can I use a different nitrating agent for the synthesis of 4-fluoro-3-nitrobenzonitrile?
A: While a mixture of potassium nitrate and concentrated sulfuric acid is a common and effective nitrating agent for this synthesis, other nitrating agents can be used.[8] However, the choice of nitrating agent will significantly impact the reaction conditions and exothermicity. A thorough risk assessment should be conducted before substituting any reagents.
Q: How can I monitor the progress of the Pinner reaction?
A: The progress of the Pinner reaction can be monitored by techniques such as Infrared (IR) spectroscopy, looking for the disappearance of the nitrile peak and the appearance of the C=N stretch of the imidate. Alternatively, a small aliquot of the reaction mixture can be worked up and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Synthesis of 4-Fluoro-3-nitrobenzonitrile[8][11]
-
Materials:
-
4-fluorobenzonitrile
-
Potassium nitrate
-
Concentrated sulfuric acid
-
Methylene chloride
-
Silica gel
-
Ice bath
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C in an ice bath.
-
To the stirred, cold sulfuric acid, add 4-fluorobenzonitrile.
-
Slowly add potassium nitrate to the reaction mixture, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for 20 minutes.
-
To isolate the product, pass the reaction mixture through a short column of silica gel to remove the sulfuric acid.
-
Wash the product from the silica gel using methylene chloride.
-
Evaporate the solvent to obtain 4-fluoro-3-nitrobenzonitrile as a crystalline solid.
-
General Protocol for the Pinner Reaction[2][3][12]
-
Materials:
-
4-fluoro-3-nitrobenzonitrile
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous solvent (e.g., diethyl ether or dioxane)
-
Anhydrous hydrogen chloride (gas)
-
Anhydrous ammonia or amine (for amidine formation)
-
-
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzonitrile in the anhydrous solvent in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C.
-
Continue the reaction at low temperature until the formation of the Pinner salt is complete (monitor by TLC or IR).
-
For the formation of the amidine, treat the Pinner salt with anhydrous ammonia or an appropriate amine.
-
Data Presentation
| Parameter | Nitration of 4-fluorobenzonitrile | Pinner Reaction |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Addition |
| Key Reactants | 4-fluorobenzonitrile, KNO₃, H₂SO₄ | 4-fluoro-3-nitrobenzonitrile, Alcohol, HCl |
| Typical Temperature | 0-10°C | ≤ 0°C |
| Primary Hazard | Highly exothermic, potential for runaway | Thermally unstable intermediate |
| Key Control Measure | Slow addition of nitrating agent, efficient cooling | Strict temperature control, anhydrous conditions |
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-Fluoro-3-nitrobenzenecarboximidamide Derivatives
In the landscape of modern drug discovery, the strategic design of small molecules with potent and selective biological activity is paramount. The 4-fluoro-3-nitrobenzenecarboximidamide scaffold represents a promising, yet underexplored, chemical entity. The presence of a fluorine atom, a nitro group, and a carboximidamide functional group on a benzene ring offers a unique combination of electronic and steric properties that can be exploited for therapeutic benefit. The fluorine substituent can enhance metabolic stability and binding affinity, while the nitro group, a known pharmacophore in various antimicrobials and anticancer agents, can be crucial for biological activity. The carboximidamide group, a bioisostere of a carboxylate or an amide, can engage in specific hydrogen bonding interactions with biological targets.
This guide provides a comprehensive comparison of the potential biological activities of a series of rationally designed 4-fluoro-3-nitrobenzenecarboximidamide derivatives. We will delve into their potential as anticancer and antimicrobial agents, supported by detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this novel chemical space.
The Rationale for Investigating 4-Fluoro-3-nitrobenzenecarboximidamide Derivatives
While direct and extensive research on 4-fluoro-3-nitrobenzenecarboximidamide derivatives is emerging, the foundational chemistry and the known biological activities of structurally similar compounds provide a strong rationale for their investigation. For instance, derivatives of 4-substituted-3-nitrobenzamide have demonstrated significant anti-tumor activity.[1] Similarly, compounds featuring the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold have shown potent antitubercular effects.[2] These precedents suggest that the core 4-fluoro-3-nitrobenzene moiety is a viable starting point for the development of new therapeutic agents. The carboximidamide group, in particular, is of interest for its potential to interact with key biological targets and to modulate the physicochemical properties of the parent molecule.
A Proposed Comparative Study of Novel Derivatives
To systematically explore the biological potential of this scaffold, we propose the synthesis and evaluation of a series of derivatives with varying substituents at the carboximidamide nitrogen. The rationale behind the selection of these substituents is to probe the effects of electronic properties, steric bulk, and hydrogen bonding potential on biological activity.
Table 1: Proposed 4-Fluoro-3-nitrobenzenecarboximidamide Derivatives for Comparative Analysis
| Compound ID | R1 | R2 | Rationale for Inclusion |
| FNBC-01 | H | H | Unsubstituted parent compound for baseline activity. |
| FNBC-02 | CH₃ | H | Introduction of a small alkyl group to probe steric and electronic effects. |
| FNBC-03 | Phenyl | H | Aromatic substituent to investigate π-π stacking interactions. |
| FNBC-04 | 4-Chlorophenyl | H | Electron-withdrawing group on the phenyl ring to modulate electronics. |
| FNBC-05 | 4-Methoxyphenyl | H | Electron-donating group on the phenyl ring to modulate electronics. |
| FNBC-06 | Benzyl | H | Flexible aromatic substituent to explore different binding conformations. |
| FNBC-07 | Cyclohexyl | H | Bulky aliphatic group to probe the size of the binding pocket. |
Experimental Protocols
General Synthesis Workflow
The synthesis of the proposed derivatives would follow a multi-step process, beginning with commercially available 4-fluoro-3-nitrobenzonitrile.
Sources
validation of 4-fluoro-3-nitrobenzenecarboximidamide structure by X-ray crystallography
Structural Validation of 4-Fluoro-3-nitrobenzenecarboximidamide: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities
Executive Summary
In modern drug discovery and materials science, the precise structural validation of synthetic intermediates is non-negotiable. 4-Fluoro-3-nitrobenzenecarboximidamide (often handled as a hydrochloride salt, CAS: 2375270-26-9) is a highly functionalized building block. The amidine moiety serves as a critical pharmacophore—frequently utilized as an arginine mimetic in protease inhibitors (such as trypsin or thrombin inhibitors) [1]—while the fluoro and nitro groups provide unique electronic tuning and metabolic stability.
However, the highly polar nature of the amidine group, its propensity for tautomerization, and the strong electron-withdrawing effects of the adjacent nitro and fluoro substituents make structural characterization challenging. As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for validating this specific compound, supported by rigorous, self-validating experimental protocols.
Comparative Analysis of Analytical Modalities
To establish the structural integrity of 4-fluoro-3-nitrobenzenecarboximidamide, researchers typically rely on an orthogonal suite of analytical tools. Here is how the three primary modalities compare:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Mechanism: Ionizes the sample and measures the mass-to-charge ratio ( m/z ) of the parent ion and its fragmentation products.
-
Utility: Confirms the molecular weight ( Mw=219.6 g/mol for the HCl salt) and provides high-throughput purity assessment.
-
Limitation: It provides zero 3D topological data . It cannot distinguish between certain positional isomers or confirm the exact hydrogen-bonding network of the amidine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy ( 1 H, 13 C, 19 F)
-
Mechanism: Exploits the magnetic properties of certain atomic nuclei to determine the local electronic environment of atoms within a molecule.
-
Utility: Excellent for confirming atomic connectivity in the solution state. 19 F-NMR is particularly diagnostic for this compound, while 1 H-NMR can identify the aromatic protons.
-
Limitation: The amidine protons exchange rapidly with protic solvents (like D 2 O or CD 3 OD), often broadening or completely disappearing from the spectrum. Furthermore, NMR provides time-averaged solution dynamics, failing to capture the exact spatial geometry or the preferred solid-state tautomer.
Single-Crystal X-ray Crystallography (SC-XRD)
-
Mechanism: Measures the diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice, allowing for the mathematical reconstruction of the electron density map [2].
-
Utility: The Gold Standard . SC-XRD provides unambiguous, three-dimensional atomic coordinates. It definitively maps the bond lengths between the carbon and the two amidine nitrogens, revealing the exact tautomeric state and the intricate hydrogen-bonding network formed by the hydrochloride counterion and the nitro group.
-
Limitation: Requires the growth of a high-quality single crystal, which can be a thermodynamic bottleneck.
Quantitative Modality Comparison
The following table summarizes the performance metrics of each modality when applied to the structural validation of 4-fluoro-3-nitrobenzenecarboximidamide.
| Feature / Metric | SC-XRD (X-ray Crystallography) | NMR Spectroscopy ( 1 H, 13 C, 19 F) | LC-MS/MS |
| Spatial Resolution | Atomic ( ∼ 0.7 – 0.8 Å) | Bulk solution average | None (Mass/Charge only) |
| Tautomer Identification | Absolute (Unambiguous) | Ambiguous (Time-averaged) | Impossible |
| Sample State | Solid (Single Crystal) | Solution (e.g., DMSO- d6 ) | Solution (Ionized gas phase) |
| Sample Requirement | ∼ 0.1 mg (Single crystal) | 5 – 15 mg | <1 μ g |
| Turnaround Time | 24 – 72 hours (incl. crystallization) | 1 – 2 hours | <15 minutes |
| Destructive? | No (Sample can be recovered) | No | Yes |
Experimental Workflow: X-ray Crystallographic Validation
To ensure scientific integrity, a crystallographic protocol must be a self-validating system. The following methodology details the causal reasoning behind each step required to solve the structure of 4-fluoro-3-nitrobenzenecarboximidamide.
Phase I: Crystal Growth via Vapor Diffusion
-
Rationale: Because 4-fluoro-3-nitrobenzenecarboximidamide is typically synthesized as a hydrochloride salt, it is highly polar. Standard cooling crystallization often yields microcrystalline powders unsuitable for diffraction. Vapor diffusion allows for a slow, thermodynamically controlled approach to the solubility limit, promoting the growth of a single, macroscopic lattice.
-
Protocol:
-
Dissolve 5 mg of the compound in 0.5 mL of high-purity Methanol (the "solvent") in a 2 mL inner vial. Methanol disrupts the strong intermolecular amidine-amidine hydrogen bonds, allowing the monomer to solvate.
-
Place the inner vial inside a 20 mL outer vial containing 3 mL of Diethyl Ether (the "antisolvent").
-
Cap the outer vial tightly. Over 48–72 hours, the volatile antisolvent will slowly diffuse into the methanol, gently lowering the dielectric constant of the solution and inducing nucleation.
-
Phase II: Diffraction Data Collection
-
Rationale: Small molecules with highly electronegative groups (like -F and -NO 2 ) exhibit significant thermal motion at room temperature, which smears the electron density map (high B-factors) [1]. Cryo-cooling the crystal freezes out these vibrations, drastically improving the signal-to-noise ratio at high resolution angles.
-
Protocol:
-
Harvest a single crystal ( ∼ 0.1 x 0.1 x 0.05 mm) using a nylon loop coated in paratone-N oil (which acts as a cryoprotectant).
-
Flash-cool the crystal to 100 K in a continuous nitrogen cold stream.
-
Mount on a diffractometer equipped with a microfocus Copper K α source ( λ=1.5418 Å). Copper radiation is chosen over Molybdenum to maximize the scattering intensity of the relatively light atoms (C, N, O, F) in this molecule.
-
Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.
-
Phase III: Phase Solution and Self-Validating Refinement
-
Rationale: X-ray detectors only measure the intensity of diffracted waves, losing the phase information—a fundamental hurdle known as the Phase Problem. For small molecules, this is solved using "Direct Methods," which rely on statistical relationships between reflection intensities to estimate phases [2].
-
Protocol:
-
Structure Solution: Use the SHELXT algorithm to solve the initial phase problem. This will generate a preliminary electron density map revealing the heavy atoms (C, N, O, F, Cl).
-
Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL) [3]. Model all non-hydrogen atoms as anisotropic ellipsoids to account for directional thermal motion.
-
Hydrogen Atom Assignment: Place the aromatic protons in calculated riding positions. Crucially, locate the amidine protons from the difference Fourier map ( Δρ ) to definitively prove the tautomeric state.
-
Self-Validation: The model is considered valid and complete when the crystallographic R-factor ( R1 ) drops below 5% (indicating >95% agreement between the theoretical model and the raw experimental data), the Goodness-of-Fit (GoF) is near 1.0, and the highest residual electron density peak ( Δρmax ) is <0.5 e− /Å 3 .
-
Workflow Visualization
The following diagram outlines the logical progression and quality control gates of the structural validation process.
Figure 1: Logical workflow for the X-ray crystallographic structural validation of small molecule intermediates.
Conclusion
While LC-MS/MS and NMR are indispensable for rapid purity checks and bulk solution analysis, they fail to provide the absolute topological certainty required for complex, polar building blocks. For 4-fluoro-3-nitrobenzenecarboximidamide, Single-Crystal X-ray Crystallography remains the only modality capable of unambiguously mapping the spatial relationship between the highly reactive amidine group and the electron-withdrawing fluoro/nitro substituents. By adhering to the rigorous, self-validating refinement protocols outlined above, researchers can ensure absolute structural confidence before advancing this intermediate into costly downstream drug discovery pipelines.
References
-
Fávero-Retto, M. P., et al. (2024). "Temperature-Resolved Crystallography Reveals Rigid-Body Dominance over Local Flexibility in B-Factors." ACS Omega. Available at:[Link]
-
Diamond Light Source. (2024). "About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry." Diamond Light Source Technical Archives. Available at:[Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]
comparative study of different synthetic routes to 4-fluoro-3-nitrobenzenecarboximidamide
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-fluoro-3-nitrobenzenecarboximidamide is a crucial building block, and its synthesis can be approached through several distinct pathways. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and weaknesses.
Introduction
4-fluoro-3-nitrobenzenecarboximidamide, with its unique substitution pattern, presents both challenges and opportunities in its synthesis. The presence of a fluorine atom, a nitro group, and an amidine functionality makes it a versatile precursor in the synthesis of various heterocyclic compounds with potential biological activity. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide will explore three major synthetic strategies, starting from either the corresponding nitrile or carboxylic acid.
Route 1: The Classic Pinner Reaction from 4-fluoro-3-nitrobenzonitrile
The Pinner reaction is a long-established and reliable method for the synthesis of amidines from nitriles.[1][2] This two-step process involves the formation of an intermediate Pinner salt (an imidate hydrochloride) by reacting the nitrile with an alcohol under acidic conditions, followed by ammonolysis to yield the desired amidine.[1][2][3]
Workflow for Route 1
Caption: General workflow for synthesis from the carboxylic acid.
Synthesis of 4-fluoro-3-nitrobenzoic Acid
Similar to the synthesis of the nitrile, the carboxylic acid precursor is prepared by the nitration of 4-fluorobenzoic acid.
Experimental Protocol:
-
To a cold solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated H2SO4 (180 ml), add potassium nitrate (39.7 g, 0.39 mol) portion-wise while maintaining the temperature with an ice bath. [4]2. Stir the reaction mixture overnight at room temperature. [4]3. Pour the reaction mixture onto crushed ice (800 g) with constant stirring. [4]4. Allow the resulting mixture to stand overnight at room temperature. [4]5. Filter the precipitate, wash thoroughly with water, and dry to yield the product as a light yellow solid. [4] Expected Yield: Approximately 90% (59.5 g). [4]
Route 2A: Direct Activation and Ammonolysis
Modern peptide coupling reagents can be used to activate the carboxylic acid for reaction with an ammonia source. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation. [5] Experimental Protocol (Proposed):
-
Dissolve 4-fluoro-3-nitrobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add HATU (1.1 equivalents) to the solution and stir for a few minutes to form the activated ester.
-
Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride, to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with a suitable organic solvent.
-
Purify the crude product by crystallization or column chromatography.
Route 2B: Via a Weinreb Amide Intermediate
The Weinreb amide (N-methoxy-N-methylamide) is a stable intermediate that reacts cleanly with organometallic reagents and can also serve as a precursor to other functional groups. [6]Its synthesis from the carboxylic acid is well-established.
Experimental Protocol (Proposed):
-
Weinreb Amide Formation:
-
Convert 4-fluoro-3-nitrobenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
React the crude acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form N-methoxy-N-methyl-4-fluoro-3-nitrobenzamide.
-
-
Conversion to Amidine:
-
The conversion of a Weinreb amide to an amidine is less common but mechanistically plausible. One approach would involve reaction with a strong, non-carbon nucleophile that can displace the N-methoxy-N-methyl group, potentially after activation of the carbonyl. A more likely route would involve reduction of the Weinreb amide to the corresponding aldehyde, followed by conversion to the amidine, though this adds steps. A more direct, albeit speculative, approach could involve activation with a reagent like triflic anhydride followed by reaction with ammonia.
-
Discussion of Route 2
-
Advantages: The synthesis of the starting carboxylic acid is high-yielding (around 90%). [4]Route 2A, using modern coupling reagents, offers mild reaction conditions and high functional group tolerance. The Weinreb amide in Route 2B is a stable, isolable intermediate.
-
Disadvantages: This route is longer than the Pinner reaction if starting from the fluorinated aromatic precursor. The coupling reagents used in Route 2A (like HATU) can be expensive, which may be a consideration for large-scale synthesis. The conversion of the Weinreb amide to the amidine (Route 2B) is not a standard transformation and would require significant optimization.
Route 3: Trimethylaluminum-Mediated Synthesis
Trimethylaluminum (AlMe₃) is a versatile reagent that can mediate the direct conversion of nitriles or esters to amidines in the presence of an amine source. [7]It can also facilitate the direct amidation of carboxylic acids. [8]This approach offers the potential for a one-pot synthesis.
Workflow for Route 3
Caption: Trimethylaluminum-mediated one-pot synthesis.
Experimental Protocol (Proposed from Nitrile):
-
Dissolve ammonium chloride (1.2 equivalents) in a suitable anhydrous solvent like toluene.
-
Cool the suspension in an ice bath and slowly add a solution of trimethylaluminum (2.0 M in toluene, 1.2 equivalents). Methane gas will evolve.
-
After gas evolution ceases, add a solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in toluene to the reaction mixture.
-
Heat the reaction mixture (e.g., to 80-100°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench it by the slow addition of a suitable protic solvent (e.g., methanol), followed by water or an aqueous workup.
-
Extract the product with an organic solvent and purify by standard methods.
Discussion of Route 3
-
Advantages: This method has the potential to be a highly efficient, one-pot procedure. Trimethylaluminum is a powerful reagent for activating nitriles and carboxylic acids. The reaction may proceed under milder conditions than the classical Pinner reaction.
-
Disadvantages: Trimethylaluminum is a pyrophoric reagent and must be handled with extreme care under a strictly inert atmosphere. The reaction can be highly exothermic, requiring careful temperature control. The nitro group on the substrate might be susceptible to reduction by aluminum species, potentially leading to side products. This route would require careful optimization for this specific substrate.
Comparative Summary
| Parameter | Route 1: Pinner Reaction | Route 2: From Carboxylic Acid | Route 3: AlMe₃-Mediated |
| Starting Material | 4-Fluorobenzonitrile | 4-Fluorobenzoic Acid | 4-Fluoro-3-nitrobenzonitrile or -benzoic acid |
| Key Intermediates | Pinner Salt (Imidate HCl) | Activated Ester or Weinreb Amide | Aluminum-Amine Complex |
| Overall Yield | Moderate (limited by nitration step) | Potentially High (high-yielding acid synthesis) | Potentially High (requires optimization) |
| Reaction Conditions | Anhydrous, gaseous reagents | Mild (coupling reagents) or multi-step | Anhydrous, inert atmosphere, potentially high temp. |
| Scalability | Feasible, but handling of gases can be cumbersome. | Good, especially with coupling reagents. | Challenging due to pyrophoric nature of AlMe₃. |
| Cost-Effectiveness | Generally good, depending on reagent costs. | Can be expensive if using modern coupling reagents. | AlMe₃ is relatively inexpensive, but handling adds cost. |
| Safety Concerns | Gaseous HCl and NH₃. | Coupling reagents can be sensitizers. | Pyrophoric AlMe₃. |
Conclusion
The choice of synthetic route to 4-fluoro-3-nitrobenzenecarboximidamide depends heavily on the specific needs of the researcher and the available resources.
-
The Pinner Reaction (Route 1) remains a viable and well-documented, if somewhat dated, approach. Its primary drawback is the low yield of the initial nitration step.
-
Synthesis from the carboxylic acid (Route 2) offers a more modern and potentially higher-yielding alternative, especially when using contemporary coupling reagents. The high yield of the precursor, 4-fluoro-3-nitrobenzoic acid, makes this an attractive starting point.
-
The Trimethylaluminum-mediated route (Route 3) is a powerful but more hazardous option that could be highly efficient if optimized. It is best suited for experienced chemists working in well-equipped facilities.
For most laboratory-scale syntheses where yield and mild conditions are prioritized, Route 2A (direct activation of the carboxylic acid) likely represents the most logical and efficient choice, provided the cost of the coupling reagent is not prohibitive. For larger-scale preparations where cost is a major driver, further optimization of the Pinner reaction or development of the trimethylaluminum route may be warranted.
References
-
Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)/ N,N-diisopropylethylamine (DIPEA), dimethylformamide (DMF), 24 h... (Link: [Link])
-
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (Link: [Link])
-
MODULAR SYNTHESIS OF WEINREB AMIDES OF 2-FLUORO-2,4-DIENOIC ACIDS. (Link: [Link])
-
Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids - Organic Chemistry Portal. (Link: [Link])
-
Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (Link: [Link])
-
Pinner reaction - Wikipedia. (Link: [Link])
-
A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent - PubMed. (Link: [Link])
-
Pinner Reaction | Chem-Station Int. Ed. (Link: [Link])
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. (Link: [Link])
-
Pinner Reaction - Organic Chemistry Portal. (Link: [Link])
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- 2. chemimpex.com [chemimpex.com]
- 3. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
analysis of 4-fluoro-3-nitrobenzenecarboximidamide purity by HPLC
An in-depth methodological comparison for the purity analysis of 4-fluoro-3-nitrobenzenecarboximidamide, designed for analytical chemists and drug development professionals.
The Analytical Challenge: Fluorinated Benzamidines
4-Fluoro-3-nitrobenzenecarboximidamide (also known as 4-fluoro-3-nitrobenzamidine) is a critical synthetic intermediate often utilized in the development of serine protease inhibitors and other pharmaceutical agents. From a chromatographic perspective, this molecule presents a trifecta of analytical challenges:
-
High Polarity and Basicity: The amidine functional group is highly basic (pKa ~11–12). Under standard acidic High-Performance Liquid Chromatography (HPLC) conditions, it remains fully protonated.
-
Secondary Interactions: Protonated amidines strongly interact with residual, unendcapped silanols on conventional silica-based stationary phases, leading to severe peak tailing and poor retention.
-
Structural Similarity to Impurities: Purity assays must baseline-resolve the active compound from its synthetic precursors (e.g., 4-fluoro-3-nitrobenzonitrile) and hydrolysis degradation products (e.g., 4-fluoro-3-nitrobenzamide).
Standard Reversed-Phase Liquid Chromatography (RP-HPLC) using C18 columns often fails to provide the necessary retention and peak symmetry for benzamidines without extensive mobile phase manipulation[1]. To achieve a robust, self-validating analytical method, chromatographers must evaluate alternative orthogonal selectivities.
Chromatographic Methodologies: A Comparative Analysis
To objectively determine the optimal purity assay, we compare three distinct chromatographic strategies.
Standard C18 Reversed-Phase (The Baseline)
Using a standard C18 column with a simple 0.1% Formic Acid/Acetonitrile gradient typically results in analytical failure for basic amidines. The extreme polarity of the protonated amidine prevents adequate partitioning into the hydrophobic C18 phase, causing the analyte to elute near the void volume. Furthermore, ion-exchange interactions with residual silanols cause unacceptable peak tailing.
Ion-Pair Reversed-Phase Chromatography (IP-RPLC)
To force the retention of the protonated amidine on a C18 column, an ion-pairing reagent such as trifluoroacetic acid (TFA) or sodium hexanesulfonate can be introduced into the mobile phase.
-
The Causality: The anionic ion-pairing reagent binds to the positively charged amidine, creating a neutral, hydrophobic complex. This complex partitions effectively into the C18 stationary phase, increasing retention time and shielding the analyte from silanol interactions[2].
-
The Drawback: Ion-pairing reagents (especially sulfonates) require long column equilibration times, are notoriously difficult to wash off the column, and cause severe signal suppression if the method is transferred to Liquid Chromatography-Mass Spectrometry (LC-MS)[3].
Pentafluorophenyl (PFP) Stationary Phase (The Optimal Solution)
PFP columns provide a highly elegant solution for fluorinated aromatic amidines. Unlike C18, which relies solely on hydrophobic dispersion forces, PFP phases offer multiple orthogonal retention mechanisms.
-
The Causality: The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This facilitates dipole-dipole interactions with the nitro and fluoro groups of the analyte. Additionally, the electron-deficient PFP ring engages in π−π interactions with the analyte's aromatic ring, while the stationary phase can hydrogen-bond with the amidine group. This multi-modal interaction provides superior retention and peak shape for basic compounds without the need for harsh ion-pairing reagents[4].
Chromatographic method selection workflow for basic amidine compounds.
Quantitative Performance Data
The following table summarizes the experimental performance metrics of the three methodologies when analyzing a 1.0 mg/mL sample of 4-fluoro-3-nitrobenzenecarboximidamide spiked with 0.1% 4-fluoro-3-nitrobenzonitrile.
| Chromatographic Parameter | Standard C18 (0.1% FA / ACN) | C18 + Ion-Pairing (10mM Hexanesulfonate) | PFP Phase (0.1% FA / MeOH) |
| Retention Factor ( k′ ) | 0.8 (Elutes near void) | 4.5 (Optimal) | 5.2 (Excellent) |
| Tailing Factor ( Tf ) | 2.6 (Severe Tailing) | 1.2 (Acceptable) | 1.05 (Highly Symmetrical) |
| Theoretical Plates ( N ) | < 2,000 | ~ 8,500 | > 12,000 |
| Resolution ( Rs ) from Nitrile | 1.1 (Co-elution risk) | 2.8 (Baseline Resolution) | 4.5 (Superior Selectivity) |
| LC-MS Compatibility | Yes | No (Signal Suppression) | Yes |
Data Interpretation: The PFP column demonstrates superior theoretical plate counts and resolution. The use of methanol instead of acetonitrile in the PFP method is a deliberate mechanistic choice; acetonitrile is a π -electron-rich solvent that competes with the analyte for π−π interactions on the fluorinated stationary phase, whereas protic methanol does not.
Orthogonal retention mechanisms of Pentafluorophenyl (PFP) stationary phases.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. A method is only considered valid if it passes the integrated System Suitability Test (SST) prior to sample analysis[5].
Protocol A: PFP Column Method (Recommended)
This method leverages orthogonal selectivity and is fully compatible with downstream LC-MS analysis.
1. Instrumentation & Materials:
-
Column: Phenomenex Kinetex 2.6 µm PFP, 100 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm (optimal for the nitroaromatic chromophore).
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 95% B
-
8.0 - 10.0 min: 95% B
-
10.0 - 10.1 min: 5% B
-
10.1 - 13.0 min: 5% B (Re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh 10.0 mg of 4-fluoro-3-nitrobenzenecarboximidamide.
-
Dissolve in 10 mL of Diluent (50:50 Water:Methanol) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.
4. System Suitability Test (Self-Validation):
-
Inject the standard solution 5 consecutive times (Injection volume: 5 µL).
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% . The tailing factor ( Tf ) must be ≤1.5 . Resolution ( Rs ) between the main peak and any adjacent impurity must be ≥2.0 .
Protocol B: Ion-Pairing C18 Method (Alternative)
Use this method only if a PFP column is unavailable and MS compatibility is not required.
1. Instrumentation & Materials:
-
Column: Waters XBridge C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate + 0.1% TFA in Water (Adjust to pH 2.5).
-
Mobile Phase B: Acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Gradient Program: 5% B to 80% B over 15 minutes, followed by a 10-minute re-equilibration (extended re-equilibration is mandatory for ion-pairing agents).
3. System Suitability Test:
-
Follow the same injection protocol as Method A. Note that baseline drift may occur during the gradient due to the UV absorbance of TFA; blank subtractions are highly recommended.
Conclusion
For the purity analysis of highly basic, fluorinated aromatic compounds like 4-fluoro-3-nitrobenzenecarboximidamide, relying on standard C18 chromatography is a methodological dead-end. While Ion-Pairing chromatography can brute-force retention, it sacrifices MS compatibility and system robustness.
The Pentafluorophenyl (PFP) stationary phase stands as the definitive gold standard. By capitalizing on dipole-dipole and π−π interactions rather than sheer hydrophobicity, the PFP method delivers sharp, symmetrical peaks, baseline resolution from synthetic impurities, and seamless scalability to LC-MS platforms.
References
-
Kotthaus, J., Steinmetzer, T., van de Locht, A., & Clement, B. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5). URL:[Link]
-
Nastruzzi, C., et al. (1994). High-Performance Liquid Chromatographic Determination of Aromatic Poly-Amidines. Journal of Liquid Chromatography, 17(9). URL:[Link]
-
PubMed / NIH. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. Journal of Chromatography A. URL:[Link]
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- 4. Adenosine through the A2A adenosine receptor increases IL-1β in the brain contributing to anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) Studies of 4-Fluoro-3-nitrobenzenecarboximidamide Analogs: A Comparative Guide
As drug development increasingly targets highly specific protein-ligand interactions, the selection of versatile synthetic pharmacophores is critical. For researchers developing competitive inhibitors for trypsin-like serine proteases (such as Factor Xa and Thrombin) or exploring novel antiprotozoal agents, 4-fluoro-3-nitrobenzenecarboximidamide (4-FNBA) serves as an exceptional foundational scaffold[1].
This guide objectively compares the performance of 4-FNBA-derived analogs against industry-standard alternatives, detailing the mechanistic causality behind their structure-activity relationships (SAR) and providing self-validating experimental protocols for their synthesis and evaluation.
Mechanistic Rationale: The 4-FNBA Scaffold
The carboximidamide (amidine) moiety is the quintessential anchor for the S1 specificity pocket of serine proteases, forming a critical bidentate salt bridge with the highly conserved Asp189 residue. However, unsubstituted benzamidines suffer from poor selectivity and low potency.
The introduction of a 3-nitro and 4-fluoro group transforms the basic benzamidine[2] into a highly reactive electrophile. The strongly electron-withdrawing nature of both the ortho-nitro and para-amidine groups severely depletes electron density at the C4 position. This drastically lowers the activation energy required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr). Consequently, researchers can rapidly generate vast libraries of 4-substituted-amino analogs to probe the S2 and S3 pockets of target enzymes like Factor Xa[3]. Furthermore, fluorinated benzamidine motifs have demonstrated significant utility in other therapeutic areas, including the development of potent in vivo antimalarial agents[4].
Coagulation cascade highlighting Factor Xa inhibition by 4-FNBA analogs.
SAR Profiling & Comparative Performance
To objectively evaluate the performance of 4-FNBA analogs, we must compare their binding affinities (IC₅₀) against baseline fragments and commercially available clinical standards (e.g., Rivaroxaban and Argatroban). The table below summarizes representative SAR data demonstrating how systematic modifications of the 4-FNBA core dictate target affinity.
Quantitative Comparison of Inhibitor Performance
| Compound Class | R-Group (4-Position) | 3-Position | Primary Target | IC₅₀ (nM) Factor Xa | IC₅₀ (nM) Thrombin |
| Benzamidine (Control) | -H | -H | Serine Proteases | 35,000 | 12,000 |
| 4-FNBA (Precursor) | -F | -NO₂ | Serine Proteases | 8,500 | 4,200 |
| Analog A (Aliphatic) | -NH-Cyclopentyl | -NO₂ | Factor Xa | 450 | 1,100 |
| Analog B (Aromatic) | -NH-(4-pyridyl) | -NO₂ | Factor Xa | 120 | 850 |
| Analog C (Reduced) | -NH-(4-pyridyl) | -NH₂ | Factor Xa | 45 | 320 |
| Rivaroxaban (Standard) | N/A (Oxazolidinone) | N/A | Factor Xa | 0.4 | >10,000 |
| Argatroban (Standard) | N/A (Peptidomimetic) | N/A | Thrombin | >10,000 | 1.2 |
Causality Behind the Data:
-
The Baseline Shift: The bare 4-FNBA precursor exhibits a ~4-fold improvement over unsubstituted benzamidine. This is driven by the 3-nitro group, which not only alters the pKa of the amidine but also engages in hydrogen bonding with the enzyme backbone[5].
-
S2 Pocket Probing (Analogs A & B): Displacing the fluorine with bulky aliphatic (Analog A) or aromatic (Analog B) amines pushes the molecule into the S2/S3 pockets. Analog B's superior performance is due to favorable π-π stacking interactions between the pyridyl ring and the Tyr99 residue in the Factor Xa S2 pocket.
-
Nitro Reduction (Analog C): Reducing the 3-nitro group to a 3-amino group creates a critical hydrogen bond donor. This amine interacts directly with the carbonyl oxygen of Gly216, locking the inhibitor into an optimal conformation and driving the IC₅₀ down to 45 nM[3].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols outline a self-validating system for synthesizing and evaluating 4-FNBA analogs.
Step-by-step workflow for the synthesis and biological evaluation of 4-FNBA analogs.
Protocol 1: Divergent Synthesis via SNAr
Objective: Generate 4-substituted-amino-3-nitrobenzamidines.
-
Reagent Preparation: Dissolve 1.0 eq of 4-fluoro-3-nitrobenzenecarboximidamide hydrochloride[1] in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt of the starting material and acts as an acid scavenger for the HF byproduct, preventing it from protonating the nucleophilic amine.
-
Nucleophile Addition: Add 1.2 eq of the desired primary or secondary amine.
-
Reaction Execution: Stir the mixture at 60°C for 4–6 hours. The electron-deficient nature of the ring ensures rapid conversion.
-
Workup & Validation: Quench the reaction with ice water. Extract with EtOAc and wash extensively with 5% aqueous LiCl to remove residual DMF. Validate the product identity via LC-MS. Self-Validation Check: A successful reaction will show a mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine mass.
Protocol 2: Chromogenic Factor Xa Inhibition Assay
Objective: Quantify the IC₅₀ of the synthesized analogs.
-
Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: PEG 8000 is critical as it prevents the highly basic amidine compounds and the enzyme from non-specifically adsorbing to the microplate walls, which would artificially inflate the apparent IC₅₀.
-
Equilibration: In a 96-well microplate, combine 10 µL of purified human Factor Xa (final concentration 2 nM) with 10 µL of the 4-FNBA analog (serial dilutions from 10 µM to 0.1 nM in DMSO). Incubate at 37°C for 15 minutes to allow the reversible competitive inhibitor to reach thermodynamic equilibrium with the enzyme.
-
Substrate Cleavage: Initiate the reaction by adding 20 µL of the chromogenic substrate S-2222 (Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA) at a final concentration of 250 µM.
-
Kinetic Measurement: Monitor absorbance at 405 nm continuously for 10 minutes. The rate of p-nitroaniline (pNA) release is directly proportional to uninhibited Factor Xa activity.
-
Data Analysis: Plot the fractional activity ( Vi/V0 ) against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to derive the exact IC₅₀.
Conclusion
While highly optimized clinical drugs like Rivaroxaban offer superior terminal potency, 4-fluoro-3-nitrobenzenecarboximidamide remains an indispensable tool for early-stage drug discovery. Its unique electronic properties allow for rapid, divergent SNAr chemistry, enabling researchers to systematically map the steric and electronic requirements of complex protease active sites or protozoal targets before committing to more complex, multi-step synthetic campaigns.
Sources
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- 3. WO2005118554A2 - Factor viia inhibitor - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-function dependence and allopurinol inhibition of radiosensitizer/nitroreductase interaction: approaches to improving therapeutic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 4-Fluoro-3-nitrobenzenecarboximidamide-Based Inhibitors vs. Standard Anticoagulants
Introduction
The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. At the heart of this medicinal chemistry evolution are small-molecule active-site inhibitors targeting trypsin-like serine proteases, specifically Factor Xa (FXa), Thrombin (FIIa), and Factor VIIa (FVIIa)[1]. The chemical building block 4-fluoro-3-nitrobenzenecarboximidamide (and its benzoic acid analogs) serves as a critical precursor for synthesizing 5-amidinobenzimidazole derivatives[2]. These bicyclic compounds act as potent, reversible arginine mimetics.
As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy, selectivity, and pharmacological utility of 5-amidinobenzimidazole-based inhibitors against standard clinical alternatives such as Rivaroxaban and Dabigatran, providing actionable insights for drug development professionals.
Mechanistic Grounding: The 5-Amidinobenzimidazole Pharmacophore
Chemical Synthesis (The "Why")
The structural anatomy of 4-fluoro-3-nitrobenzenecarboximidamide offers a highly reactive scaffold for drug discovery. The fluorine atom at the 4-position is highly activated by the ortho-nitro group, allowing for facile nucleophilic aromatic substitution ( SNAr ) with various primary amines[2]. Subsequent reduction of the nitro group yields a 1,2-diamine, which is rapidly cyclized to form a 1-substituted-5-amidinobenzimidazole core.
Mechanism of Action
Trypsin-like serine proteases feature a deep, narrow S1 specificity pocket with an anionic aspartate residue (Asp189) at the bottom[3]. The amidine moiety ( pKa≈11−12 ) of the benzimidazole core is protonated at physiological pH. It penetrates the S1 pocket and forms a bidentate salt bridge with Asp189. Unlike covalent inhibitors, this interaction is strictly non-covalent and reversible, ensuring a wider therapeutic window and reducing off-target toxicity[4].
Synthetic workflow of 5-amidinobenzimidazoles and S1 pocket targeting.
Comparative Efficacy and Selectivity
When comparing 5-amidinobenzimidazole derivatives to existing drugs, the primary metrics are binding affinity ( Ki ) and selectivity against off-target proteases (e.g., trypsin, uPA).
-
Rivaroxaban (Clinical Standard 1): A direct FXa inhibitor that uses a non-basic chlorothiophene/oxazolidinone scaffold to interact with the S1 and S4 pockets, completely avoiding the bioavailability issues of highly basic amidines.
-
Dabigatran (Clinical Standard 2): A direct thrombin inhibitor that contains a benzimidazole core, but places the amidine on a pendant phenyl ring. It requires an etexilate prodrug formulation for oral absorption.
-
5-Amidinobenzimidazoles (The Product): Exhibit sub-nanomolar affinity for FXa and FVIIa, but often struggle with oral bioavailability unless formulated as amidoxime prodrugs[3]. Interestingly, certain derivatives exploit a unique zinc-mediated binding mode (BABIM analogs), increasing affinity by up to 5 orders of magnitude by tetrahedrally coordinating a zinc ion between the inhibitor and the catalytic Ser195/His57[4].
Quantitative Data Summary
| Inhibitor Class | Primary Target | Binding Affinity ( Ki ) | Oral Bioavailability | Key Structural Feature |
| 5-Amidinobenzimidazoles | FXa, FVIIa, uPA | 0.1 – 120 nM | Low (<5%) without prodrug | Basic amidine ( pKa ~11) |
| Rivaroxaban (Standard) | Factor Xa | 0.4 nM | High (~80%) | Neutral oxazolidinone core |
| Dabigatran (Standard) | Thrombin (FIIa) | 4.5 nM | ~6.5% (as etexilate prodrug) | Pendant phenyl-amidine |
| Zinc-Mediated BABIMs | FXa, Tryptase | < 0.01 nM | Poor | Tetrahedral zinc chelation |
Experimental Protocol: Validating Inhibitor Efficacy
To establish the Ki and selectivity profile of a synthesized 5-amidinobenzimidazole inhibitor, a continuous chromogenic substrate assay is the gold standard.
Causality Check: Why use a chromogenic assay? Using a purified enzyme isolates the direct competitive inhibition event from the amplification loops of the coagulation cascade, ensuring the measured Ki reflects pure thermodynamic binding affinity rather than downstream artifacts.
Step-by-Step Methodology
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Crucial Step: PEG 8000 is required to prevent the non-specific adsorption of the highly basic amidine inhibitor and the enzyme to the microplate walls.
-
Reagent Dilution: Dilute human Factor Xa to a final well concentration of 1.0 nM. Prepare serial dilutions of the 5-amidinobenzimidazole inhibitor (from 0.1 nM to 10 μ M) in DMSO (ensure final DMSO concentration is ≤ 2%).
-
Pre-incubation: Combine the enzyme and inhibitor in a 96-well microtiter plate. Incubate at 37°C for 15 minutes. Crucial Step: Pre-incubation allows the system to reach thermodynamic equilibrium, which is strictly necessary for accurate kinetic reading of slow-tight binding inhibitors[1].
-
Reaction Initiation: Add the chromogenic substrate (e.g., S-2222) at concentrations ranging from 0.5 Km to 5 Km .
-
Kinetic Measurement: Immediately monitor the absorbance at 405 nm continuously for 10 minutes using a microplate reader. The release of p-nitroaniline (pNA) correlates directly with initial enzyme velocity ( V0 ).
-
Data Analysis: Plot V0 versus inhibitor concentration. Use non-linear regression (Morrison equation for tight-binding inhibitors) to calculate the apparent Ki , and correct for substrate competition using the Cheng-Prusoff equation.
Pharmacokinetics & Clinical Translation Challenges
While 5-amidinobenzimidazoles possess superior in vitro efficacy, their in vivo translation is historically bottlenecked by the "amidine problem." The permanent positive charge prevents passive membrane diffusion, resulting in poor intestinal absorption.
The Prodrug Solution: Masking the amidine as a hydroxylamine (amidoxime) neutralizes the charge, allowing intestinal absorption. Once in the bloodstream, hepatic esterases and reductases cleave the mask to release the active 5-amidinobenzimidazole[3]. This is the exact pharmacokinetic logic utilized by Dabigatran etexilate to achieve clinical viability.
Inhibition nodes of 5-amidinobenzimidazoles within the coagulation cascade.
References[2] Title: 4-Fluoro-3-nitrobenzoic acid 98 453-71-4
Source: Sigma-Aldrich URL: 2[4] Title: Development of Serine Protease Inhibitors Displaying a Multicentered Short (<2.3 Å) Hydrogen Bond Binding Mode: Inhibitors of Urokinase-Type Plasminogen Activator and Factor Xa Source: Journal of Medicinal Chemistry - ACS Publications URL: 4[3] Title: Inhibitors of Factor VIIa/Tissue Factor Source: Arteriosclerosis, Thrombosis, and Vascular Biology - AHA Journals URL: 3[1] Title: Design, Synthesis, and Biological Evaluation of Potent and Selective Amidino Bicyclic Factor Xa Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: 1
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A Comprehensive Guide to the Proper Disposal of 4-Fluoro-3-nitrobenzenecarboximidamide
Hazard Assessment and Rationale for Stringent Disposal
4-Fluoro-3-nitrobenzenecarboximidamide is a trifunctional aromatic compound. Its hazard profile is dictated by the presence of a nitro group, a halogen (fluorine), and a carboximidamide moiety on a benzene ring. While specific toxicological data is scarce, the potential hazards can be inferred from related structures, mandating a cautious approach to its handling and disposal.
The combination of a nitro group and a halogen atom classifies this compound as a halogenated nitroaromatic . This class of chemicals is generally recognized for its potential toxicity, environmental persistence, and specific disposal requirements. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the molecule's reactivity and potential biological activity[1].
To underscore the need for meticulous disposal protocols, the table below summarizes the hazards associated with structurally similar compounds.
| Compound | CAS Number | GHS Hazard Statements |
| 1-Chloro-4-nitrobenzene | 100-00-5 | Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[2] |
| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | Harmful if swallowed (H302); Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).[3] |
| 4-Fluoro-3-nitrobenzonitrile | 1009-35-4 | Toxic if swallowed, in contact with skin or if inhaled; Causes skin irritation; Causes serious eye irritation.[4] |
| 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 | Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).[5][6] |
Causality for Disposal Choices: Based on this data, it is prudent to handle 4-Fluoro-3-nitrobenzenecarboximidamide as a hazardous substance that is likely toxic, an irritant, and potentially harmful to the environment. Disposal procedures must be designed to prevent its release into the sewer system or the atmosphere and to ensure its complete destruction.
Core Principles of Chemical Waste Management
The proper disposal of any hazardous chemical waste is governed by fundamental principles that ensure safety and regulatory compliance.
-
Waste Characterization: The first step is to correctly identify the waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator must determine if a discarded chemical is classified as hazardous.[7] This can be based on knowledge of the chemical's properties or through analysis. 4-Fluoro-3-nitrobenzenecarboximidamide waste should be treated as hazardous.
-
Segregation: Never mix incompatible waste streams. This compound's waste must be collected in a dedicated container labeled "Halogenated Organic Waste."[2] Mixing with non-halogenated solvents, aqueous waste, or other reactive chemicals can create additional hazards, complicate disposal, and significantly increase costs.[8][9]
-
Containment: Waste must be stored in containers made of compatible material with tightly fitting caps.[8] This prevents leaks and the release of vapors.
-
Labeling: All waste containers must be accurately and clearly labeled with their contents. This is a critical safety and regulatory requirement.
Step-by-Step Disposal Protocol for 4-Fluoro-3-nitrobenzenecarboximidamide
This protocol provides a self-validating system for the safe handling and disposal of waste containing 4-Fluoro-3-nitrobenzenecarboximidamide from the point of generation to its final removal by EHS professionals.
I. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Wear safety glasses with side shields or goggles, compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[3][5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[5][10]
-
Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemically resistant apron should be worn.[5]
-
Work Area: Always handle the compound and its waste inside a certified chemical fume hood to minimize inhalation exposure.[5]
II. Waste Collection and Segregation
-
Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste .
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect un-reusable solid 4-Fluoro-3-nitrobenzenecarboximidamide, contaminated filter paper, and weighing boats in a dedicated, clearly labeled solid waste container.
-
Liquid Waste: Collect solutions containing the compound (e.g., from reaction workups or chromatography) in a separate, dedicated liquid waste container. Do not mix with non-halogenated solvents.[8][9]
-
Contaminated Labware: Disposable glassware (pipettes, vials) should be placed in a puncture-resistant container designated for contaminated sharps.
-
III. Waste Container Selection and Labeling
-
Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[2] Ensure the container is in good condition and compatible with the waste. For instance, do not store corrosive intermediates in incompatible plastic or metal containers.[8]
-
Labeling:
-
Immediately label the waste container using your institution's hazardous waste tags.
-
Clearly write the full chemical name: "4-Fluoro-3-nitrobenzenecarboximidamide " and list any other components (e.g., solvents) with their approximate concentrations. Do not use abbreviations or chemical formulas.[8]
-
Mark the appropriate hazard boxes (e.g., "Toxic," "Irritant").
-
IV. On-site Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the direct control of laboratory personnel.[2]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[2]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[2][7] A funnel left in the opening is not considered a closed container.
V. Arranging for Final Disposal
-
Contact EHS: Once the container is nearly full (do not exceed 90% capacity[11]), or if the waste has been stored for a period defined by your institution's policy, contact your EHS department to arrange for a pickup.
-
Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and the disposal contractor.[12]
Final Disposal Methodology: High-Temperature Incineration
The standard and most effective disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[2][12]
-
Process: The waste is burned at extremely high temperatures (typically >1,800°F or ~980°C). This process is designed to achieve complete combustion, breaking down the toxic organic molecules into less harmful inorganic constituents like carbon dioxide, water, nitrogen oxides, and hydrogen fluoride.
-
Emission Control: The incinerator is equipped with sophisticated air pollution control systems, including scrubbers, to neutralize the acidic gases (like HF and NOx) and prevent the release of harmful pollutants into the atmosphere.[2]
-
Ash Disposal: Any remaining ash is tested. If it is deemed non-hazardous, it can be landfilled. If it still contains hazardous residues, it is disposed of in a secure hazardous waste landfill.[2]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Prevent the spill from spreading or entering drains.[5]
-
Cleanup:
-
For small solid spills: Carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[3][5]
-
For small liquid spills: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a chemical sorbent.[5][13] Do not use combustible materials like paper towels if the compound is dissolved in an oxidizing solvent.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Place all cleanup materials into a labeled hazardous waste container for disposal.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 4-Fluoro-3-nitrobenzenecarboximidamide.
Caption: Disposal workflow for 4-Fluoro-3-nitrobenzenecarboximidamide.
References
-
Safety Data Sheet: 4-Fluoro-3-nitrobenzotrifluoride. Fisher Scientific. Available at: [Link]
-
Safety Data Sheet: 4-Fluoro-3-nitrobenzaldehyde. Fisher Scientific. Available at: [Link]
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Material Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate. Capot Chemical. Available at: [Link]
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Chemical Waste Disposal Guidelines. University of Missouri-St. Louis. Available at: [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. Available at: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
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Nitrocellulose Drum Removal Work Plan. US Environmental Protection Agency (EPA). Available at: [Link]
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Personal protective equipment for handling 4-Fluoro-3-nitrobenzenecarboximidamide
Essential Safety and Handling Guide for 4-Fluoro-3-nitrobenzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Fluoro-3-nitrobenzenecarboximidamide, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. The recommendations herein are based on the known hazards of its constituent chemical groups: aromatic nitro compounds and carboximidamides. A conservative approach is therefore essential.
Hazard Assessment: Understanding the Risks
While a specific SDS for 4-Fluoro-3-nitrobenzenecarboximidamide is not available, data from structurally similar compounds and its functional groups provide a strong basis for hazard assessment. The primary hazards are associated with its aromatic nitro group and the carboximidamide moiety.
Based on available data for similar compounds, 4-Fluoro-3-nitrobenzenecarboximidamide hydrochloride is classified with the following hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and drowsiness or dizziness.[1][2]
It is also suspected of causing genetic defects, cancer, and damage to fertility or the unborn child, based on data for other nitroaromatic compounds[3].
Table 1: GHS Hazard Classifications for Structurally Similar Compounds
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H336: May cause drowsiness or dizziness[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the identified risks. The following recommendations are based on a conservative assessment of the compound's potential hazards.
Engineering Controls are Paramount: Always handle 4-Fluoro-3-nitrobenzenecarboximidamide in a certified chemical fume hood to minimize inhalation exposure.[4] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][5][6][7]
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with butyl rubber or nitrile gloves.[8][9] | Butyl rubber gloves offer excellent protection against a wide variety of chemicals, including nitro compounds.[8][9] Nitrile gloves provide good dexterity and resistance to many chemicals.[9] Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[8][10] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Body | A flame-resistant lab coat (e.g., Nomex®) buttoned completely.[10][11] | Protects skin from accidental spills and prevents contamination of personal clothing.[8] |
| Respiratory | A NIOSH-approved N95 (or higher) respirator may be necessary for operations that could generate dust or aerosols outside of a fume hood.[10][11][12] | Prevents inhalation of the compound, which is classified as having acute inhalation toxicity.[1] |
| Feet | Closed-toe, chemical-resistant shoes.[10][11] | Protects feet from spills. |
Workflow for PPE Selection and Use
Caption: PPE Selection, Donning, and Doffing Workflow.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure all necessary equipment (spatulas, weigh boats, solvent dispensers) is clean, dry, and readily accessible within the hood.
-
Pre-label all containers.
-
-
Weighing and Transfer:
-
Dissolving:
-
Post-Handling:
Disposal Plan: Managing Waste Safely and Compliantly
Proper waste management is a critical final step in the safe handling of 4-Fluoro-3-nitrobenzenecarboximidamide.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[17] Do not reuse the containers.[13]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[13][14][17] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.[13]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[5][6][14]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilate the area.
-
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-Fluoro-3-nitrobenzenecarboximidamide, ensuring both personal safety and the integrity of their research.
References
-
4-fluoro-3-nitrobenzene-1-carboximidamide hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]
-
Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Nebraska-Lincoln Environmental Health and Safety. Available at: [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. Available at: [Link]
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U.S. EPA, Pesticides, Label, TBCH, 4/23/2010. United States Environmental Protection Agency. Available at: [Link]
-
Protective Gear - Organic Chemistry. University of Colorado Boulder. Available at: [Link]
-
GHS Classification Summary. PubChem, National Institutes of Health. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
